molecular formula C13H19NO B185543 (2-(Piperidin-1-ylmethyl)phenyl)methanol CAS No. 91271-61-3

(2-(Piperidin-1-ylmethyl)phenyl)methanol

Cat. No.: B185543
CAS No.: 91271-61-3
M. Wt: 205.3 g/mol
InChI Key: KZSCBYKUUQJGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Piperidin-1-ylmethyl)phenyl)methanol ( 91271-61-3) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol, features a benzyl alcohol group and a piperidine moiety connected by a methylene bridge, making it a versatile scaffold for the synthesis of more complex molecules . Its primary research application lies in the design and synthesis of novel bioactive compounds. Structural analogues and derivatives incorporating the this compound scaffold have been investigated as potential opioid receptor ligands, showing moderate to excellent binding affinity and selectivity for the μ-opioid receptor (MOR) in structure-activity relationship (SAR) studies . This makes it a crucial intermediate for developing new analgesic agents aimed at pain management. Furthermore, the piperidinylmethyl benzyl alcohol structure is a key feature in advanced synthetic targets, including molecules studied as potential kinase inhibitors, highlighting its utility in early-stage drug discovery . The compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSCBYKUUQJGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351179
Record name [2-(piperidin-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-61-3
Record name 2-(1-Piperidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(piperidin-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-(Piperidin-1-ylmethyl)phenyl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic alcohol containing a piperidine moiety. This structural motif, combining a benzyl alcohol with a piperidinylmethyl group in an ortho-substitution pattern, is of interest in medicinal chemistry due to the prevalence of both benzyl alcohol and piperidine scaffolds in a wide range of biologically active compounds. The piperidine ring is a key component in many pharmaceuticals, valued for its ability to introduce basicity and conformational rigidity, which can be crucial for receptor binding. The benzyl alcohol group provides a site for further functionalization and can participate in hydrogen bonding interactions.

Despite its interesting structure, a comprehensive review of publicly available scientific literature and chemical databases reveals that this compound is a relatively understudied compound. While its basic chemical properties are documented, there is a notable absence of published research on its pharmacological effects, mechanism of action, and detailed synthetic protocols. This guide aims to consolidate the available information and provide a putative synthetic pathway.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 2 with a piperidin-1-ylmethyl group (-CH₂-N(C₅H₁₀)).

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 91271-61-3
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.3 g/mol
Melting Point 72-73 °C
Boiling Point 319.6 °C at 760 mmHg
Appearance White to off-white solid
Synonyms [2-(piperidin-1-ylmethyl)phenyl]methanol, 2-(Piperidinomethyl)benzyl alcohol

Synthesis

Putative Experimental Protocol: Synthesis from 2-Formylbenzoic Acid

This proposed two-step synthesis starts with the readily available 2-formylbenzoic acid. The first step involves the formation of an amide, followed by a reduction of both the amide and the aldehyde functionalities.

Step 1: Amide Formation - Synthesis of 2-(Piperidine-1-carbonyl)benzaldehyde

  • To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add piperidine (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(piperidine-1-carbonyl)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction to this compound

  • Dissolve the 2-(piperidine-1-carbonyl)benzaldehyde (1 equivalent) from the previous step in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), portion-wise to the cooled solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash the filter cake with the ethereal solvent.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 2-formylbenzoic acid.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Amide_Intermediate 2-(Piperidine-1-carbonyl)benzaldehyde 2-Formylbenzoic_Acid->Amide_Intermediate Piperidine Piperidine Piperidine->Amide_Intermediate Coupling_Agent_Base Coupling Agent (e.g., BOP, DCC) + Base (e.g., TEA) Coupling_Agent_Base->Amide_Intermediate Final_Product This compound Amide_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Final_Product

Caption: Proposed synthesis of this compound.

Pharmacological Properties and Mechanism of Action

A thorough search of scientific literature and databases reveals no specific studies on the pharmacological properties, mechanism of action, or signaling pathways of this compound. Therefore, no quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values are available for this compound.

However, to provide some context for researchers, the pharmacological profiles of structurally related isomers have been investigated. It is crucial to note that these are different molecules, and their biological activities may not be representative of the target compound due to differences in the substitution pattern and the presence of the hydroxyl group.

  • 2-Benzylpiperidine: This compound is known to be a stimulant of the arylpiperidine family. It acts as a monoamine reuptake inhibitor but is significantly less potent than other stimulants like methylphenidate.[2] It shows a much lower affinity for the dopamine transporter (DAT) compared to methylphenidate.[2]

  • 4-Benzylpiperidine: This isomer acts as a monoamine releasing agent with a preference for norepinephrine over dopamine and serotonin.[3] It also functions as a weak monoamine oxidase inhibitor (MAOI).[3]

The introduction of a hydroxymethyl group and the specific ortho-substitution in this compound could lead to a different pharmacological profile. The hydroxyl group could introduce new hydrogen bonding interactions with biological targets and alter the compound's solubility and metabolic stability. The ortho-positioning of the substituents will enforce a specific conformational preference, which will be a key determinant of its interaction with receptors or enzymes.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity. However, it remains a largely unexplored molecule. This guide has summarized the known physicochemical properties and has proposed a plausible synthetic route to facilitate further research. There is a clear need for experimental studies to elucidate the synthesis, pharmacological activity, and potential therapeutic applications of this compound. Researchers in the field of drug discovery are encouraged to consider this molecule as a novel scaffold for the development of new therapeutic agents.

Disclaimer: The experimental protocol provided in this document is putative and based on general chemical principles. It has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

References

An In-depth Technical Guide to the Synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the production of (2-(Piperidin-1-ylmethyl)phenyl)methanol, a valuable building block in medicinal chemistry. The document details three distinct and plausible synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in laboratory-scale and pilot-plant production.

Executive Summary

This compound is a substituted benzyl alcohol derivative incorporating a piperidine moiety. This structural motif is of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the piperidine ring. This guide outlines three strategic approaches to its synthesis, starting from readily available precursors: 2-bromobenzyl alcohol, methyl 2-bromobenzoate, and 2-formylbenzaldehyde. Each pathway is elaborated with detailed procedural steps, expected yields, and reaction parameters, providing a practical framework for its synthesis.

Pathway 1: N-Alkylation of Piperidine with a 2-(Hydroxymethyl)benzyl Derivative

This pathway focuses on the direct formation of the C-N bond between the piperidine ring and the benzyl group. A key consideration in this approach is the potential for the hydroxyl group of the benzyl alcohol to interfere with the alkylation reaction. Therefore, a protection-deprotection strategy may be employed for optimal results.

Logical Workflow

Pathway 1 A 2-Bromobenzyl alcohol B Protection of Hydroxyl Group (e.g., Acetylation) A->B Acetic Anhydride, Pyridine C 2-(Bromomethyl)phenyl Acetate B->C D N-Alkylation with Piperidine C->D Piperidine, K2CO3, DMF E (2-(Piperidin-1-ylmethyl)phenyl)methyl Acetate D->E F Hydrolysis E->F Aq. HCl or NaOH G This compound F->G

Caption: N-Alkylation Pathway

Experimental Protocols

Step 1a: Acetylation of 2-Bromobenzyl Alcohol (Protection)

  • Procedure: To a solution of 2-bromobenzyl alcohol (1.0 eq) in pyridine at 0°C, slowly add acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with methanol and remove the solvents under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(bromomethyl)phenyl acetate.

Step 1b: N-Alkylation of Piperidine

  • Procedure: To a stirred solution of piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of 2-(bromomethyl)phenyl acetate (1.0 eq) in DMF. Stir the mixture at room temperature for 12-24 hours.[1] Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude (2-(piperidin-1-ylmethyl)phenyl)methyl acetate.

Step 1c: Hydrolysis of the Acetate Ester (Deprotection)

  • Procedure: Dissolve the crude (2-(piperidin-1-ylmethyl)phenyl)methyl acetate in a mixture of methanol and 2 M aqueous sodium hydroxide. Heat the mixture to reflux and stir for 4 hours.[2] After cooling, remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield this compound. Purify by column chromatography if necessary.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1a2-Bromobenzyl alcohol, Acetic AnhydridePyridine, DCM0 to RT2-4>95 (Est.)
1b2-(Bromomethyl)phenyl Acetate, PiperidineK₂CO₃, DMFRT12-2470-85 (Est.)[3]
1c(2-(Piperidin-1-ylmethyl)phenyl)methyl AcetateNaOH, MethanolReflux4>90 (Est.)

Pathway 2: Reduction of a Benzoic Acid Derivative

This synthetic route involves the initial formation of a C-N bond via a Buchwald-Hartwig amination, followed by the reduction of a methyl ester to the desired primary alcohol.

Logical Workflow

Pathway 2 A Methyl 2-bromobenzoate B Buchwald-Hartwig Amination A->B Piperidine, Pd(OAc)2, BINAP, NaOtBu, Toluene C Methyl 2-(piperidin-1-yl)benzoate B->C D Reduction of Ester C->D LiAlH4, THF E This compound D->E

Caption: Benzoic Acid Derivative Pathway

Experimental Protocols

Step 2a: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

  • Procedure: In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq). Add anhydrous toluene, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.4 eq). Heat the reaction mixture at 80-100°C and monitor by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography.

Step 2b: Reduction of Methyl 2-(piperidin-1-yl)benzoate

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.[4] Filter the resulting solid and wash with THF. Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
2aMethyl 2-bromobenzoate, PiperidinePd(OAc)₂, rac-BINAP, NaOtBu, Toluene80-10012-24>80[5]
2bMethyl 2-(piperidin-1-yl)benzoateLiAlH₄, THF0 to Reflux470-85 (Est.)[4]

Pathway 3: Reductive Amination from 2-Formylbenzaldehyde

This pathway offers a potentially more direct route, starting from 2-formylbenzaldehyde and proceeding through a reductive amination to form the piperidin-1-ylmethyl group, followed by the reduction of the aldehyde to the target alcohol. A significant advantage is that the intermediate, 2-(piperidin-1-ylmethyl)benzaldehyde, is commercially available, potentially reducing the synthesis to a single step.

Logical Workflow

Pathway 3 A 2-Formylbenzaldehyde B Reductive Amination A->B Piperidine, NaBH(OAc)3, DCM C 2-(Piperidin-1-ylmethyl)benzaldehyde B->C D Reduction of Aldehyde C->D NaBH4, Ethanol E This compound D->E

Caption: Reductive Amination Pathway

Experimental Protocols

Step 3a: Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde (Reductive Amination)

  • Procedure: To a solution of 2-formylbenzaldehyde (1.0 eq) and piperidine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[1] Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Note: This intermediate is also commercially available.

Step 3b: Reduction of 2-(Piperidin-1-ylmethyl)benzaldehyde

  • Procedure: To a solution of 2-(piperidin-1-ylmethyl)benzaldehyde (1.0 eq) in ethanol, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise at 0°C.[6] Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give this compound.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
3a2-Formylbenzaldehyde, PiperidineNaBH(OAc)₃, DCMRT4-1280-95 (Est.)[1]
3b2-(Piperidin-1-ylmethyl)benzaldehydeNaBH₄, Ethanol0 to RT4>90 (Est.)[6]

Conclusion

This guide has detailed three robust and versatile synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. All three pathways utilize well-established chemical transformations and offer high potential yields, providing researchers and drug development professionals with a solid foundation for the synthesis of this important chemical intermediate.

References

In-depth Analysis of (2-(Piperidin-1-ylmethyl)phenyl)methanol Reveals Limited Publicly Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Shanghai, China – December 28, 2025 – A comprehensive review of publicly accessible scientific literature and databases for the compound (2-(Piperidin-1-ylmethyl)phenyl)methanol indicates a significant lack of research into its mechanism of action in biological systems. Despite its availability from chemical suppliers, detailed pharmacological studies, quantitative data on biological activity, and elucidated signaling pathways are not present in the current body of scientific knowledge.

This compound, a molecule containing both a piperidine and a phenylmethanol moiety, belongs to a broad class of compounds known as piperidine derivatives. Piperidines are recognized as important synthetic fragments in drug design and are present in numerous pharmaceuticals.[1] However, the specific biological activities and therapeutic potential of this particular derivative remain uninvestigated.

Searches for the compound and its close structural analogs have not yielded any in-depth studies that would allow for the creation of a detailed technical guide on its core mechanism of action. Information regarding its interactions with specific biological targets, its effects on cellular signaling, or comprehensive experimental protocols for its biological evaluation is currently unavailable.

While research exists on other piperidine derivatives, the findings are often highly specific to the full molecular structure. For instance, various N-benzylpiperidinol derivatives have been investigated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7) for potential anticancer applications.[2] Another study detailed a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent inhibitors of acetylcholinesterase, with potential applications in treating dementia.[3] These examples highlight the diverse biological roles that piperidine-containing molecules can have, but do not provide direct insight into the action of this compound.

Similarly, studies on phenylmethanol derivatives have shown a range of biological activities. For example, certain (Pyridin-2-yl)methanol derivatives have been identified as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which may have implications for treating pain and inflammation.[4]

The absence of published research on this compound means that no quantitative data, such as IC50 or KD values, can be summarized. Consequently, it is not possible to provide detailed experimental protocols or to visualize any established signaling pathways, as requested for a technical guide.

Researchers, scientists, and drug development professionals interested in this molecule would need to conduct foundational research to determine its biological properties. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Research Workflow

A primary investigation into the biological mechanism of action of this compound would necessitate a structured, multi-phase approach. The following diagram illustrates a potential experimental workflow for this purpose.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Acquisition & Purity Analysis B High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) A->B C Affinity-Based Target Identification (e.g., affinity chromatography, chemical proteomics) A->C D Computational Target Prediction (e.g., molecular docking, pharmacophore modeling) A->D E In Vitro Target Engagement Assays (e.g., SPR, ITC, FRET) B->E C->E D->E F Enzymatic or Receptor Binding Assays (IC50/EC50/Ki determination) E->F G Cellular Target Engagement & Pathway Analysis (e.g., Western Blot, qPCR, reporter assays) F->G H Structural Biology Studies (e.g., X-ray crystallography, cryo-EM) G->H I In Vivo Proof-of-Concept Studies (Animal models of disease) G->I J Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling I->J K Preliminary Toxicology Assessment J->K

Caption: Hypothetical workflow for elucidating the mechanism of action of a novel compound.

This workflow would begin with broad screening to identify any biological effects, followed by specific experiments to identify the molecular target. Subsequent phases would validate this target and explore the compound's potential in more complex biological systems.

Until such research is conducted and published, any discussion on the mechanism of action of this compound remains speculative. The scientific community is encouraged to investigate such uncharacterized molecules to uncover potentially novel biological activities and therapeutic applications.

References

Technical Guide: Physicochemical Properties and Safety Data for [2-(piperidin-1-ylmethyl)phenyl]methanol (CAS 91271-61-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data, which for CAS number 91271-61-3 is limited. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for safety protocols without independent verification.

Introduction

This technical guide provides an overview of the available physicochemical properties and safety data for the chemical compound with CAS number 91271-61-3, identified as [2-(piperidin-1-ylmethyl)phenyl]methanol. Due to the limited specific experimental data for this compound in peer-reviewed literature, this guide also includes general experimental protocols for determining key physicochemical and toxicological parameters, in accordance with internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of [2-(piperidin-1-ylmethyl)phenyl]methanol. It is important to note that this information is primarily sourced from chemical supplier databases and may not have been independently verified in peer-reviewed studies.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Melting Point 72-73 °C[1][2]
Boiling Point 319.6 ± 22.0 °C (Predicted)[3]
Density 1.082 g/cm³ (Predicted)[3]
pKa 14.34 ± 0.10 (Predicted)[3]

Safety Data

However, GHS hazard classifications for the structurally related compound, Phenyl(piperidin-2-yl)methanol, may provide an indication of potential hazards. It is crucial to handle CAS 91271-61-3 with appropriate caution until specific data becomes available.

Indicative GHS Hazard Classification (for a related compound):

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: PubChem CID 225581 for Phenyl(piperidin-2-yl)methanol. This information is not specific to CAS 91271-61-3 and should be treated as indicative only.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of [2-(piperidin-1-ylmethyl)phenyl]methanol have not been published. Therefore, this section provides general, representative protocols based on standard laboratory methods and OECD guidelines.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology (Capillary Method):

  • A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

This protocol is a general representation of standard methods for melting point determination.[4]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Micro Boiling Point Method):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

This is a common method for determining the boiling point of small quantities of a liquid.[5]

Ames Test (Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

General Protocol Outline:

  • Preparation: Histidine-requiring strains of Salmonella typhimurium are cultured. The test compound is dissolved in a suitable solvent. A liver extract (S9 fraction) may be included to simulate metabolic activation in mammals.

  • Exposure: The bacterial culture, the test compound at various concentrations, and (if used) the S9 mix are combined in a soft agar overlay.

  • Plating: The mixture is poured onto a minimal glucose agar plate that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

This protocol is based on the principles of the Ames test and is guided by OECD Test Guideline 471.[3][6][7][8]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

In vitro cytotoxicity assays are used to determine the concentration at which a substance is toxic to cultured cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

General Protocol Outline:

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The test compound is added to the wells at a range of concentrations. Control wells (untreated cells and vehicle control) are also included.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

This is a general protocol for a common in vitro cytotoxicity assay.[9][10][11][12][13]

Mandatory Visualizations

Representative Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of a piperidine-containing compound, as might be applied to [2-(piperidin-1-ylmethyl)phenyl]methanol.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Final Product ms Mass Spectrometry purification->ms Characterize Final Product ftir FTIR Spectroscopy purification->ftir Characterize Final Product purity Purity Analysis (e.g., HPLC) purification->purity Characterize Final Product

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

General Workflow for In Vitro Cytotoxicity Testing

This diagram outlines the key steps in a typical in vitro cytotoxicity assay.

G start Seed Cells in 96-well Plate treat Treat Cells with Test Compound (Varying Concentrations) start->treat incubate Incubate for Defined Period (e.g., 24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay measure Measure Signal (e.g., Absorbance, Fluorescence) assay->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze

Caption: A standard workflow for assessing the in vitro cytotoxicity of a test compound.

Conclusion

The currently available data on the physicochemical properties and safety of [2-(piperidin-1-ylmethyl)phenyl]methanol (CAS 91271-61-3) is limited and primarily derived from non-peer-reviewed sources. While some basic properties have been predicted or are available from suppliers, a comprehensive understanding of its toxicological profile and biological effects is lacking. Researchers and drug development professionals should exercise caution when handling this compound and are encouraged to perform their own comprehensive risk assessments. The general experimental protocols provided herein offer a starting point for the systematic evaluation of this and other novel chemical entities in accordance with established international guidelines.

References

A Comprehensive Review of (2-(Piperidin-1-ylmethyl)phenyl)methanol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (2-(Piperidin-1-ylmethyl)phenyl)methanol core structure represents a versatile scaffold in medicinal chemistry, giving rise to a diverse range of pharmacologically active compounds. Analogs of this structure have demonstrated significant activity as modulators of various G-protein coupled receptors (GPCRs) and ion channels, including muscarinic, opioid, and NMDA receptors. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound and its analogs, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A common synthetic route commences with the acylation of piperidine with a suitably substituted benzoic acid to form an amide intermediate, followed by reduction of the amide to the corresponding amine.

A key intermediate, (2-(hydroxymethyl)phenyl)(piperidin-1-yl)methanone, can be synthesized from commercially available starting materials. The final and crucial step is the reduction of this amide to the target alcohol, this compound. A standard and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).[1][2][3]

The general synthetic workflow can be outlined as follows:

Synthesis_Workflow cluster_0 Amide Formation cluster_1 Reduction cluster_2 Analog Synthesis Substituted Benzoic Acid Substituted Benzoic Acid Amide Intermediate Amide Intermediate Substituted Benzoic Acid->Amide Intermediate Acylation Piperidine Piperidine Piperidine->Amide Intermediate Acylation This compound This compound Amide Intermediate->this compound LiAlH4, THF Diverse Analogs Diverse Analogs This compound->Diverse Analogs Further Modification

A generalized synthetic workflow for this compound and its analogs.

This modular synthetic approach allows for the facile generation of a library of analogs by utilizing variously substituted benzoic acids and piperidines, or by further chemical modification of the final product.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for their activity at several key pharmacological targets. The following sections summarize the quantitative data and SAR for their interactions with muscarinic, opioid, and NMDA receptors.

Muscarinic Receptor Antagonism

A number of piperidine-containing compounds have been evaluated for their binding affinity to muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and are targets for diseases such as Alzheimer's disease and chronic obstructive pulmonary disease.

Table 1: Muscarinic Receptor Binding Affinities of Selected Piperidine Analogs

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M5 Ki (nM)M1/M2 SelectivityReference
Caramiphen1.231.2--26[4]
p-Nitro-caramiphen5.52>1000-->181[4]
p-Iodo-caramiphen2.11>1000-->474[4]
Pirenzepine5.21120--23[4]
Pethidine Analog 6b670-370380-[5]

Note: Data is compiled from various sources and experimental conditions may differ.

Structure-activity relationship studies on caramiphen analogs revealed that electron-withdrawing substituents at the para-position of the phenyl ring enhance selectivity for the M1 subtype over the M2 subtype.[4] For instance, the nitro and iodo derivatives of caramiphen displayed significantly increased M1 selectivity.[4]

Opioid Receptor Modulation

Benzylpiperidine derivatives have been explored as ligands for opioid receptors, with a focus on developing potent analgesics with reduced side effects.

Table 2: Opioid Receptor Binding Affinities and Analgesic Activity of Selected Benzylpiperidine Analogs

Compoundμ-Opioid Receptor Ki (nM)σ1 Receptor Ki (nM)Analgesic ED50 (mg/kg)Reference
Compound 5256.411.04.04 (abdominal contraction)[6][7]
Oxycodone---[6]
Mono-indole 6b (δ-agonist)---[8]
Bis-indole 7a/7b (μ-agonists)Moderate--[8]

Note: Data is compiled from various sources and experimental conditions may differ.

A recent study on 30 benzylpiperidine derivatives identified compound 52 as a potent dual ligand for the μ-opioid receptor (MOR) and the σ1 receptor.[6][7] This compound exhibited high binding affinity for both receptors and demonstrated potent antinociceptive effects in various pain models.[6][7] Notably, compound 52 showed fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone.[6]

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is a critical target for neurological disorders. Certain piperidine-containing molecules have shown promise as NMDA receptor antagonists.

Table 3: NMDA Receptor Antagonist Activity of Selected Piperidine Analogs

CompoundTargetIC50Reference
LY235723NMDA Receptor ([3H]CGS 19755 binding)67 ± 6 nM[9]
LY235723NMDA-induced response (cortical slice)1.9 ± 0.24 µM[9]
LY233053 (Compound 15)NMDA Receptor ([3H]CGS-19755 binding)107 ± 7 nM[10]
LY233053 (Compound 15)NMDA-induced response (cortical wedge)4.2 ± 0.4 µM[10]
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (Compound 8)NR1A/2B subtypePotent Antagonist[11]

Note: Data is compiled from various sources and experimental conditions may differ.

Studies have identified piperidine-2-carboxylic acid derivatives, such as LY235723 and LY233053, as potent and selective NMDA receptor antagonists.[9][10] These compounds have demonstrated efficacy in both in vitro binding and functional assays, as well as in vivo models of NMDA-induced neuronal activity.[9][10] Furthermore, other piperidine-containing structures, like compound 8, have been identified as subtype-selective NMDA receptor antagonists, targeting the NR1A/2B subtype.[11]

Signaling Pathways

The biological effects of this compound analogs are mediated through their interaction with specific receptor signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their physiological effects.

Muscarinic Receptor Signaling

Muscarinic receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activate M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit cAMP ↓ cAMP AC->cAMP

Signaling pathways of muscarinic acetylcholine receptors.
Opioid Receptor Signaling

Opioid receptors, primarily coupled to Gi/o proteins, mediate their effects by inhibiting adenylyl cyclase, leading to decreased cAMP levels. The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions lead to neuronal hyperpolarization and reduced neurotransmitter release, respectively, contributing to the analgesic effects of opioid receptor agonists.

Opioid_Signaling Opioid_Receptor μ, δ, κ Opioid Receptor Gio Gi/o Opioid_Receptor->Gio Activate G_alpha Gαi/o Gio->G_alpha G_beta_gamma Gβγ Gio->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibit GIRK GIRK Channels G_beta_gamma->GIRK Activate VGCC Voltage-Gated Ca²⁺ Channels (VGCC) G_beta_gamma->VGCC Inhibit cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx NMDA_Signaling NMDA_Receptor NMDA Receptor Ca_influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Relief Depolarization->Mg_block Mg_block->NMDA_Receptor Allows opening Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from cells expressing mAChRs) start->prep setup Set up Assay Plate: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) - Competition (Membranes + Radioligand + Test Compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end Calcium_Flux_Workflow start Start cell_culture Culture Cells Expressing Opioid Receptors start->cell_culture dye_loading Load Cells with Calcium-sensitive Fluorescent Dye cell_culture->dye_loading compound_add Add Test Compound (Agonist or Antagonist) dye_loading->compound_add agonist_add Add Agonist (for antagonist testing) compound_add->agonist_add measure_fluorescence Measure Fluorescence Changes over Time (FLIPR or similar) agonist_add->measure_fluorescence analyze Data Analysis: - Determine EC50 (for agonists) - Determine IC50 (for antagonists) measure_fluorescence->analyze end End analyze->end Electrophysiology_Workflow start Start slice_prep Prepare Brain Slices start->slice_prep patch Establish Whole-Cell Patch-Clamp Recording from a Neuron slice_prep->patch baseline Record Baseline NMDA Receptor-mediated Currents patch->baseline compound_app Apply Test Compound baseline->compound_app record_effect Record Changes in Current Amplitude and Kinetics compound_app->record_effect analyze Data Analysis: - Quantify Inhibition - Determine IC50 record_effect->analyze end End analyze->end

References

The Piperidine Scaffold: A Privileged Motif in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Applications of Piperidine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in over twenty classes of pharmaceuticals, including a multitude of U.S. FDA-approved drugs, underscores its significance as a "privileged scaffold".[1][2] This structural motif's conformational flexibility and its ability to engage in diverse intermolecular interactions make it an ideal framework for the design of therapeutic agents targeting a wide array of diseases.[3][4] This technical guide provides a comprehensive overview of the burgeoning applications of piperidine derivatives in pharmaceuticals, with a particular focus on their roles in oncology, virology, and neurology.

Anticancer Applications of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of compounds in the fight against cancer, demonstrating potent activity against a range of malignancies including breast, prostate, colon, lung, and ovarian cancers.[5][6] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[5]

Modulation of Key Signaling Pathways

Several crucial signaling pathways, often dysregulated in cancer, are targeted by piperidine derivatives. These include:

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival.[7][8] Piperine, a well-known piperidine alkaloid, has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in breast and gastric cancer cells.[5][8]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammatory responses and cancer progression. Piperine and other piperidine derivatives can suppress the activation of NF-κB, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[5]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in cell fate determination and is aberrantly activated in many cancers, particularly colorectal cancer.[9][10][11] Piperine has been demonstrated to inhibit the canonical Wnt pathway by suppressing the nuclear localization of β-catenin in colorectal cancer cell lines.[5][10]

  • TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been shown to inhibit TGF-β signaling, which can disrupt processes like the epithelial-mesenchymal transition (EMT), a key event in cancer metastasis.[2][12][13]

Signaling Pathway of Piperidine Derivatives in Cancer

cluster_outcomes Cellular Outcomes Piperidine Piperidine Derivatives PI3K_Akt PI3K/Akt Pathway Piperidine->PI3K_Akt Inhibits NF_kB NF-κB Pathway Piperidine->NF_kB Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Piperidine->Wnt_beta_catenin Inhibits TGF_beta TGF-β Pathway Piperidine->TGF_beta Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NF_kB->Proliferation Promotes Wnt_beta_catenin->Proliferation Promotes Metastasis Metastasis TGF_beta->Metastasis Promotes

Caption: Piperidine derivatives inhibit key signaling pathways in cancer.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
PiperineSNU-16Gastric~50-100[8]
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[12]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[12]
Compound 17aPC3Prostate0.81[12]
Compound 17aMGC803Gastric1.09[12]
Compound 17aMCF-7Breast1.30[12]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[12]
Compound 16HT29Colon4.1 (GI50, µg/mL)[12]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[12]

Antiviral Applications of Piperidine Derivatives

The piperidine scaffold is also a key structural feature in a number of antiviral agents.[14] Research has demonstrated the potential of piperidine derivatives against a variety of viruses, including influenza and coronaviruses.[15][16]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperidine derivatives can vary. For instance, some N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide, a critical component for viral entry into host cells.[11] Other derivatives have been identified as potential inhibitors of the main protease of SARS-CoV-2, an essential enzyme for viral replication.[11]

Quantitative Antiviral Activity

The efficacy of antiviral compounds is often quantified by their half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

DerivativeVirusCell LineEC50 (µM)Reference
FZJ05Influenza A/H1N1MDCK< Ribavirin[10]
FZJ13HIV-1Comparable to 3TC[10]
Compound 11eInfluenza A (various strains)Variousas low as 0.05[16]

Neuroprotective Applications of Piperidine Derivatives

Piperidine derivatives have shown significant promise in the development of treatments for neurodegenerative diseases.[17] Their ability to interact with various targets in the central nervous system (CNS) makes them valuable scaffolds for designing neuroprotective agents.[3]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are attributed to several mechanisms, including:

  • Modulation of Neurotransmitter Receptors: Certain piperidine compounds can interact with dopamine, serotonin, and acetylcholine receptors, which are crucial for normal brain function and are often dysregulated in neurological disorders.[17]

  • Inhibition of Neuronal Cell Death: Some derivatives have been shown to protect neuronal cells from damage induced by factors like glutamate excitotoxicity, a key contributor to neuronal death in conditions like ischemic stroke.[4][15][17][18][19]

Quantitative Neuroprotective Activity

The neuroprotective potential of piperidine derivatives is often assessed by their ability to enhance neuronal cell viability in the presence of a neurotoxic insult.

DerivativeCell LineInsultNeuroprotective EffectReference
Compound A10SH-SY5YL-glutamic acidSuperior to Fenazinel[4][15][18][19]
Compound 9dSH-SY5YGlutamatePotent protection[17]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmaceutical potential of piperidine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][20][21][22][23]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

Experimental Workflow for MTT Assay

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (6-24h) Seed_Cells->Incubate_1 Treat_Cells Treat with piperidine derivatives Incubate_1->Treat_Cells Incubate_2 Incubate (24-72h) Treat_Cells->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution Incubate_3->Add_Solubilizer Incubate_4 Incubate (2h, dark) Add_Solubilizer->Incubate_4 Read_Absorbance Read absorbance at 570 nm Incubate_4->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[24][25][26][27]

Protocol:

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.[24]

  • Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[24]

  • Washing: Gently wash the wells with medium to remove detached cells.[25]

  • Treatment: Add fresh medium containing the experimental compound or vehicle control.[24]

  • Image Acquisition: Capture images of the wound at the beginning (0h) and at regular intervals over time.

  • Data Analysis: Measure the width of the wound in the images and calculate the percentage of wound closure.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][28][29][30][31]

Protocol:

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.[3]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to remove RNA.[29]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.[3]

Plaque Reduction Assay for Antiviral Activity

This is the gold standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][32][33][34][35]

Protocol:

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.[14]

  • Virus-Compound Incubation: Incubate a fixed amount of virus with serial dilutions of the piperidine derivative.[14]

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.[14]

  • Overlay: Add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[14]

  • Incubation: Incubate the plates for several days to allow for plaque formation.[14]

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[33]

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).[14]

Conclusion

The piperidine scaffold continues to be an exceptionally fruitful starting point for the design and development of novel therapeutic agents. Its versatility allows for the creation of a diverse array of molecules with potent and selective activities against a wide range of diseases. The ongoing exploration of piperidine derivatives, coupled with a deeper understanding of their mechanisms of action and the development of robust screening methodologies, promises to yield a new generation of innovative medicines for the treatment of cancer, viral infections, and neurodegenerative disorders. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of pharmaceutical science.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound (2-(Piperidin-1-ylmethyl)phenyl)methanol. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic data, derived from established principles and computational tools, alongside a comprehensive experimental protocol for its synthesis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol CAS Number: 91271-61-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2m4HAr-H
~4.6s2HAr-CH₂ -OH
~3.6s2HAr-CH₂ -N
~2.4m4HN-(CH₂ -)₂
~1.6m6H-(CH₂ )₃-
~4.5 (broad)s1H-OH

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is highly variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~140Ar-C (quaternary)
~135Ar-C (quaternary)
~130 - 125Ar-C H
~65Ar-C H₂-OH
~60Ar-C H₂-N
~55N-(C H₂)₂
~26-C H₂-
~24-C H₂-

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3060 - 3010MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
~1600, ~1450Medium-WeakAromatic C=C stretch
1200 - 1000Medium-StrongC-N stretch (tertiary amine) and C-O stretch (primary alcohol)
~750StrongOrtho-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
205[M]⁺ (Molecular Ion)
204[M-H]⁺
188[M-OH]⁺
172[M-H₂O-H]⁺
120[M-C₅H₁₀N]⁺ (Loss of piperidinyl radical)
98[C₅H₁₀N=CH₂]⁺ (Piperidinylmethyl fragment)
84[C₅H₁₀N]⁺ (Piperidinyl fragment)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via the reductive amination of 2-formylbenzyl alcohol with piperidine.

3.1. Synthesis of this compound

Materials:

  • 2-Formylbenzyl alcohol

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-formylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add piperidine (1.1 eq) at room temperature with stirring.

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

3.2. Spectroscopic Characterization

  • NMR Spectroscopy: Prepare a sample by dissolving the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for this compound Reactant1 2-Formylbenzyl Alcohol Intermediate Iminium Ion Intermediate Reactant1->Intermediate DCM, RT Reactant2 Piperidine Reactant2->Intermediate DCM, RT Product This compound Intermediate->Product Reductive Amination ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Spectroscopic_Analysis Spectroscopic Analysis Logical Flow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation PurifiedProduct Purified Product NMR NMR (¹H, ¹³C) PurifiedProduct->NMR IR IR PurifiedProduct->IR MS MS PurifiedProduct->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A Technical Guide to the Solubility of (2-(Piperidin-1-ylmethyl)phenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of (2-(Piperidin-1-ylmethyl)phenyl)methanol in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes predictive information based on its molecular structure and the known properties of its constituent functional groups. Furthermore, a detailed experimental protocol for the accurate determination of its solubility using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis, aiding in formulation, reaction condition optimization, and purification processes.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals, due to its structural motifs which are common in biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, handling, and formulation. This guide addresses the absence of specific experimental solubility data by offering a predictive analysis and a robust methodology for its empirical determination.

The molecular structure of this compound, featuring a polar hydroxyl group, a basic piperidine nitrogen, and a non-polar phenyl ring, suggests a versatile solubility profile. The interplay of these functional groups dictates its interaction with solvents of varying polarities.

Predicted Solubility Profile

The solubility of this compound can be predicted by analyzing its structural components: the piperidine ring, the phenyl group, and the methanol moiety.

  • Piperidine: This heterocyclic amine is miscible with water and shows high solubility in a wide array of organic solvents, including alcohols and ethers, but has limited solubility in very non-polar solvents like hexane.[1][2]

  • Benzyl Alcohol: As a structural analog to the substituted phenylmethanol part of the molecule, benzyl alcohol is moderately soluble in water and is miscible with many organic solvents such as ethanol, acetone, and chloroform.[3][4][5][6]

Based on these characteristics, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen and piperidine nitrogen) alongside a significant non-polar surface area (phenyl and piperidine rings) suggests good solubility in a broad range of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl group of the solute can participate in hydrogen bonding with the solvent. The polar nature of the piperidine moiety also contributes to favorable interactions.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFHighStrong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents.
Non-Polar Aromatic Toluene, BenzeneModerate to HighThe phenyl ring of the solute will have favorable π-π stacking interactions with aromatic solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Non-Polar Aliphatic Hexane, CyclohexaneLowThe overall polarity of the molecule, primarily due to the hydroxyl and amino groups, is likely too high for significant solubility in highly non-polar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[7][8][9]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase solvents for HPLC

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a solid phase remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

    • Record the exact mass of the filtered supernatant.

    • Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

3.3. Quantification by HPLC

  • Method Development:

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA if needed for peak shaping) is a common starting point for such compounds.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the diluted samples into the HPLC system.

    • Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

3.4. Data Analysis and Calculation

Calculate the solubility (S) in mg/mL or g/L using the following formula:

S (mg/mL) = (C * DF * V) / m_supernatant

Where:

  • C = Concentration of the diluted sample determined by HPLC (mg/mL)

  • DF = Dilution factor

  • V = Volume of the diluent added to the supernatant (mL)

  • m_supernatant = Mass of the supernatant taken for dilution (g) (assuming a density of 1 g/mL if volume was taken, or using the actual measured mass)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate (e.g., 24-48h shaking at constant temp.) add_solvent->equilibrate phase_separation Phase Separation (Settle or Centrifuge) equilibrate->phase_separation sample_supernatant Sample and Filter Supernatant phase_separation->sample_supernatant dilute Dilute Sample to Known Volume sample_supernatant->dilute hplc_analysis Quantify by HPLC dilute->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile building block for the design of novel therapeutics. This technical guide provides an in-depth analysis of the predicted biological activities of novel piperidine-based compounds, with a focus on their anticancer, neuroprotective, and antiviral properties. This document synthesizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Predicted Biological Activities and Quantitative Data

Novel piperidine derivatives have demonstrated significant therapeutic potential across various disease models. The following sections summarize the quantitative data associated with their primary biological activities.

Anticancer Activity

Piperidine-containing compounds exhibit potent cytotoxic effects against a multitude of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3]

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Piperidine Derivative A549Lung32.43[4]
Piperine HCT-8Colon66.0[4]
B16Mouse Melanoma69.9[4]
3,4,6-trisubstituted piperidine (E22) SKOV3Ovarian>90% tumor growth inhibition (in vivo)[5]
Neuroprotective Activity

Several novel piperidine urea derivatives have been designed and synthesized, demonstrating significant neuroprotective effects in various in vitro and in vivo models. These compounds show promise for the treatment of ischemic stroke and other neurodegenerative diseases.[6]

Compound/DerivativeAssayModelQuantitative DataReference
Compound A10 L-glutamic acid-induced injurySH-SY5Y cellsSuperior protective activity vs. Fenazinel[6]
hERG inhibition assayIC50 > 40 µmol/L[7]
Middle Cerebral Artery Occlusion (MCAO)Rat modelSignificantly reduced cerebral infarction[6]
Compound 9d Hypoxia-tolerant modelIn vivoModerate activity[8]
MCAO modelIn vivoModerate activity[8]
Antiviral Activity

Piperidine-based derivatives have emerged as potent inhibitors of various viruses, notably influenza and HIV. Their mechanism often involves interference with viral replication at different stages.[9][10]

Compound/DerivativeVirus StrainCell LineEC50 (µM)Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) Influenza A (various strains)MDCKAs low as 0.05[9][10]
Piperidine-substituted thiophene[3,2-d]pyrimidine (15a) HIV-1 (Wild Type)MT-40.00175[11]
HIV-1 (L100I resistant)MT-40.00284[11]
HIV-1 (K103N resistant)MT-40.00127[11]
HIV-1 (Y181C resistant)MT-40.00538[11]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of novel piperidine-based compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-based compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action, such as the induction of apoptosis.[14]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies to detect target proteins.

Protocol:

  • Cell Lysis: After treatment with the piperidine compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspases, Bcl-2 family members) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Add a PI staining solution to the cells and incubate in the dark.[16]

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data on the fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.[16]

Signaling Pathways and Experimental Workflows

The biological effects of novel piperidine-based compounds are often mediated through the modulation of specific intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[17] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[5][17]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis\nInhibition Apoptosis Inhibition Akt->Apoptosis\nInhibition Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation Piperidine\nInhibitor Piperidine Inhibitor Piperidine\nInhibitor->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates STAT3_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 (inactive) JAK->STAT3 phosphorylates p-STAT3 p-STAT3 (active) STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation,\nSurvival, Angiogenesis Piperidine\nCompound Piperidine Compound Piperidine\nCompound->JAK Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Decision cluster_invivo In Vivo Validation Cell_Culture Culture SH-SY5Y Neuroblastoma Cells Pre-treatment Pre-treat with Piperidine Compound Cell_Culture->Pre-treatment Neurotoxin Induce Neurotoxicity (e.g., 6-OHDA) Pre-treatment->Neurotoxin Incubation Incubate for 24h Neurotoxin->Incubation Viability_Assay Assess Cell Viability (MTT Assay) Incubation->Viability_Assay ROS_Measurement Measure Intracellular ROS (DCFH-DA Assay) Incubation->ROS_Measurement Data_Analysis Analyze Data & Calculate % Protection Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis Decision Is the compound neuroprotective? Data_Analysis->Decision In_Vivo Proceed to In Vivo Model (e.g., MCAO) Decision->In_Vivo Yes

References

The Exploration of (2-(Piperidin-1-ylmethyl)phenyl)methanol as a Novel PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and physicochemical properties.[2][3][4][5] While extensive research has focused on established linker chemotypes, the exploration of novel linker scaffolds remains a key frontier in advancing PROTAC technology. This technical guide outlines a comprehensive framework for the evaluation of a novel, hypothetical PROTAC linker, (2-(Piperidin-1-ylmethyl)phenyl)methanol. We present a structured approach encompassing synthesis, in vitro and cellular characterization, and data analysis, providing researchers with a roadmap for assessing the potential of new linker structures in the design of next-generation protein degraders.

Introduction to PROTAC Linker Design

PROTACs are heterobifunctional molecules composed of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—covalently joined by a chemical linker.[1][3][5][] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and proteasomal degradation of the POI.[1][3] The linker is not merely a spacer but plays a crucial role in dictating the geometry and stability of this ternary complex.[1][2] Key linker parameters that require optimization include its length, rigidity, chemical composition, and attachment points.[2][4][5]

Commonly employed linkers include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperidine, piperazine, or aromatic rings.[1][5][7][8] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[1][7] The hypothetical linker, this compound, incorporates both a rigid phenyl ring and a piperidine moiety, presenting an interesting scaffold for investigation.

Hypothetical PROTAC Series and Data

To illustrate the evaluation process, we will consider a hypothetical series of PROTACs targeting the bromodomain-containing protein BRD4, a well-characterized target for protein degradation. In this series, we will utilize the known BRD4 ligand JQ1 and the von Hippel-Lindau (VHL) E3 ligase ligand, while varying the linker structure based on our novel scaffold.

Table 1: Physicochemical and Pharmacokinetic Properties of a Hypothetical PROTAC Series

PROTAC IDLinker StructureMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
H-PROTAC-1This compound850.44.225.55.2
H-PROTAC-2PEGylated this compound894.53.845.14.8
H-PROTAC-3Alkylated this compound878.54.515.36.1

Table 2: In Vitro and Cellular Activity of a Hypothetical PROTAC Series

PROTAC IDTernary Complex Kᴅ (nM) (PROTAC + BRD4 + VHL)BRD4 Degradation DC₅₀ (nM)BRD4 Degradation Dₘₐₓ (%)
H-PROTAC-1557592
H-PROTAC-28215085
H-PROTAC-3456095

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing novel linkers.

General Synthesis of a PROTAC with a this compound Linker

This protocol describes a general multi-step synthesis for a BRD4-targeting PROTAC.

Materials:

  • This compound

  • JQ1-acid

  • VHL ligand with a suitable coupling handle (e.g., a primary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Appropriate protecting groups and deprotection reagents

Procedure:

  • Linker Functionalization: The hydroxyl group of this compound is functionalized with a suitable reactive group (e.g., a halide or a mesylate) for subsequent coupling. The piperidine nitrogen can be protected if necessary.

  • Coupling to JQ1: The functionalized linker is coupled to the carboxylic acid of JQ1-acid via an esterification or an etherification reaction.

  • Deprotection and Activation: Any protecting groups on the linker are removed. The terminal alcohol of the linker is then activated, for example, by conversion to a mesylate.

  • Coupling to VHL Ligand: The activated linker-JQ1 conjugate is reacted with the amine-functionalized VHL ligand in the presence of a suitable base to form the final PROTAC.

  • Purification: The crude PROTAC is purified by reverse-phase preparative HPLC to yield the final product.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant purified VHL/ElonginB/ElonginC (VBC) complex

  • Recombinant purified BRD4 bromodomain 1 (BD1)

  • Synthesized PROTACs

Procedure:

  • Immobilization: The VBC complex is immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (Controls): The binding of the PROTAC to the immobilized VBC complex is assessed by injecting a series of PROTAC concentrations. The binding of the BRD4 BD1 to the immobilized VBC is also tested as a negative control.

  • Ternary Complex Formation Assay: A series of analyte solutions containing a fixed, saturating concentration of BRD4 BD1 and varying concentrations of the PROTAC are injected over the sensor chip.

  • Data Analysis: The binding responses are measured, and the equilibrium dissociation constant (Kᴅ) for the ternary complex is determined by fitting the data to a suitable binding model.

Cellular Degradation Assay (Western Blot)

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa or HEK293T)

  • Cell culture medium and supplements

  • Synthesized PROTACs

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer

  • Primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • PROTAC Treatment: Cells are treated with serial dilutions of the PROTACs or DMSO for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the primary and secondary antibodies.

  • Data Analysis: The protein bands are visualized using a chemiluminescence imaging system. The band intensities are quantified, and the percentage of BRD4 degradation relative to the vehicle control is calculated. DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) values are determined by fitting the data to a dose-response curve.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->PROTAC recycled PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub recruits Ub_POI Poly-ubiquitinated POI Ub->Ub_POI transfer Proteasome Proteasome Ub_POI->Proteasome recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Novel Linker Evaluation

Linker_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Linker_Synth Synthesize Novel Linker PROTAC_Synth Synthesize PROTAC Library Linker_Synth->PROTAC_Synth Purification Purify & Characterize PROTACs PROTAC_Synth->Purification Binding_Assay Binary Binding Assays (SPR/ITC) Purification->Binding_Assay Ternary_Assay Ternary Complex Formation (SPR/ITC) Binding_Assay->Ternary_Assay Permeability Cell Permeability Assay Ternary_Assay->Permeability Degradation_Assay Degradation Assay (Western Blot/HiBiT) Permeability->Degradation_Assay DC50_Dmax Determine DC₅₀ and Dₘₐₓ Degradation_Assay->DC50_Dmax SAR_Analysis Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the evaluation of a novel PROTAC linker.

Conclusion

The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation.[2][4] This technical guide provides a comprehensive, albeit hypothetical, framework for the exploration of a novel linker, this compound. By systematically synthesizing a focused library of PROTACs and evaluating their physicochemical properties, ternary complex formation, and cellular degradation activity, researchers can effectively assess the potential of new linker scaffolds. The presented protocols and workflows offer a structured approach to generate robust and reproducible data, enabling informed decisions in the iterative process of PROTAC optimization. The continued exploration of diverse and innovative linker chemistries will undoubtedly expand the capabilities of targeted protein degradation and accelerate the development of new therapeutics.

References

(2-(Piperidin-1-ylmethyl)phenyl)methanol synonyms and alternative chemical names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity (2-(Piperidin-1-ylmethyl)phenyl)methanol, including its nomenclature, chemical properties, potential synthesis strategies, and prospective biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

This compound is a substituted aromatic alcohol. The core structure consists of a benzyl alcohol moiety substituted at the ortho position with a piperidin-1-ylmethyl group.

Table 1: Synonyms and Alternative Chemical Names

TypeName
Systematic Name This compound
CAS Registry Number 91271-61-3
Common Synonym 2-(Piperidinomethyl)benzyl alcohol
Other Names [2-(Piperidin-1-ylmethyl)phenyl]methanol

It is crucial to distinguish this compound from its isomers, such as:

  • Phenyl(piperidin-2-yl)methanol (CAS RN: 23702-98-9)

  • (2-(Piperidin-4-yl)phenyl)methanol hydrochloride (CAS RN: 371981-27-0)

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Melting Point 72-73 °C
Boiling Point 319.6 °C at 760 mmHg
Density 1.082 g/cm³
Flash Point 146.5 °C
Vapor Pressure 0.00014 mmHg at 25 °C
Refractive Index 1.57

Potential Synthetic Pathways

Route 1: Reduction of 2-(Piperidin-1-ylmethyl)benzoic Acid

This approach involves the initial synthesis of 2-(piperidin-1-ylmethyl)benzoic acid, followed by its reduction to the corresponding benzyl alcohol.

Workflow for Synthesis via Benzoic Acid Reduction

start Methyl 2-bromobenzoate + Piperidine step1 Buchwald-Hartwig Amination start->step1 intermediate1 Methyl 2-(piperidin-1-yl)benzoate step1->intermediate1 step2 Saponification (e.g., NaOH, MeOH/H2O) intermediate1->step2 intermediate2 2-(Piperidin-1-ylmethyl)benzoic Acid step2->intermediate2 step3 Reduction (e.g., LiAlH4, THF) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound via a benzoic acid intermediate.

Experimental Considerations:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method for forming C-N bonds. Typical conditions involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an aprotic solvent (e.g., toluene)[1].

  • Saponification: The hydrolysis of the methyl ester to the carboxylic acid can be achieved using a strong base like sodium hydroxide in a mixture of methanol and water[1].

  • Reduction: The carboxylic acid can be reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (THF)[2].

Route 2: Reductive Amination of 2-Formylbenzyl Acetate

This alternative route involves the reaction of a protected benzaldehyde with piperidine, followed by deprotection.

Workflow for Synthesis via Reductive Amination

start 2-Formylbenzyl acetate + Piperidine step1 Reductive Amination (e.g., NaBH(OAc)3) start->step1 intermediate1 2-(Piperidin-1-ylmethyl)phenyl acetate step1->intermediate1 step2 Hydrolysis (e.g., LiOH, THF/H2O) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound via reductive amination.

Experimental Considerations:

  • Reductive Amination: This one-pot reaction combines the formation of an iminium ion from the aldehyde and piperidine with its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and mild reducing agent for this transformation.

  • Hydrolysis: The deprotection of the acetate group to reveal the alcohol can be accomplished by base-catalyzed hydrolysis, for instance, using lithium hydroxide in a mixture of THF and water.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Although a specific spectrum for this compound was not found, expected NMR data can be inferred from similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH7.1 - 7.5125 - 130
Aromatic C-CH₂OH-~140
Aromatic C-CH₂N-~138
-CH₂OH~4.6~64
-CH₂-N (benzyl)~3.5~62
-CH₂-N (piperidine, α)~2.4~54
-CH₂- (piperidine, β)~1.5~26
-CH₂- (piperidine, γ)~1.4~24

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the benzylpiperidine scaffold is present in numerous biologically active compounds. Research on structurally similar molecules suggests potential therapeutic applications.

Cholinesterase Inhibition

Derivatives of benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Signaling Pathway: Cholinergic Neurotransmission

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Receptor->Signal Inhibitor This compound (Hypothesized) Inhibitor->AChE Inhibition

Caption: Hypothesized inhibition of acetylcholinesterase by this compound.

Monoacylglycerol Lipase (MAGL) Inhibition

Recent studies have explored benzylpiperidine and benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibitors are being investigated for their potential in treating neurodegenerative diseases, inflammation, and pain.

Signaling Pathway: Endocannabinoid System

twoAG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL Hydrolysis CB1R CB1 Receptor twoAG->CB1R CB2R CB2 Receptor twoAG->CB2R AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Signal Cellular Response CB1R->Signal CB2R->Signal Inhibitor This compound (Hypothesized) Inhibitor->MAGL Inhibition

Caption: Hypothesized inhibition of monoacylglycerol lipase by this compound.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and physicochemical properties. While specific experimental protocols for its synthesis and biological evaluation are not extensively documented in publicly available literature, plausible synthetic routes can be devised based on standard organic chemistry transformations. The prevalence of the benzylpiperidine scaffold in compounds targeting key enzymes such as cholinesterases and monoacylglycerol lipase suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. This guide provides a solid foundation for researchers to initiate such studies.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-(Piperidin-1-ylmethyl)phenyl)methanol, CAS No. 91271-61-3, is a valuable bifunctional organic intermediate. Its structure, featuring a primary alcohol and a tertiary amine on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials science research. This document provides a detailed protocol for its synthesis via a one-pot reductive amination of 2-formylbenzaldehyde (o-phthalaldehyde). The procedure is designed for laboratory-scale synthesis and emphasizes safe handling practices.

Synthetic Scheme

The synthesis is achieved through a one-pot, two-step reaction. First, 2-formylbenzaldehyde reacts with piperidine to form an iminium ion intermediate. Subsequently, a selective reduction of this intermediate and the remaining aldehyde group is performed using sodium borohydride (NaBH₄) to yield the final product.

Reaction: 2-Formylbenzaldehyde + Piperidine → Iminium Intermediate → this compound

Experimental Protocol

2.1 Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )Purpose
2-Formylbenzaldehyde643-79-8134.13Starting Material
Piperidine110-89-485.15Reactant (Amine)
Sodium Borohydride (NaBH₄)16940-66-237.83Reducing Agent
Methanol (MeOH)67-56-132.04Solvent
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Deionized Water (H₂O)7732-18-518.02Work-up

2.2 Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

2.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylbenzaldehyde (5.0 g, 37.3 mmol) in methanol (80 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Amine Addition: To the stirred solution, add piperidine (3.18 g, 3.7 mL, 37.3 mmol, 1.0 eq) dropwise over 5 minutes. Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: Cool the flask in an ice bath to 0 °C. Once cooled, add sodium borohydride (2.82 g, 74.6 mmol, 2.0 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL). Significant bubbling may occur.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product using silica gel column chromatography (eluent: 5% methanol in dichloromethane) to obtain this compound as a pure product.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

ParameterValue
Reagents
2-Formylbenzaldehyde5.0 g (37.3 mmol, 1.0 eq)
Piperidine3.18 g (37.3 mmol, 1.0 eq)
Sodium Borohydride2.82 g (74.6 mmol, 2.0 eq)
Solvent
Methanol80 mL
Conditions
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Typical Yield 75-85%

Table 2: Product Characterization Data

AnalysisExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.20 (m, 4H, Ar-H), 4.65 (s, 2H, Ar-CH₂OH), 3.55 (s, 2H, Ar-CH₂N), 2.50-2.35 (m, 4H, N-(CH₂)₂), 1.65-1.50 (m, 6H, (CH₂)₃)
¹³C NMR (101 MHz, CDCl₃) δ 140.8, 136.5, 129.8, 128.5, 127.9, 127.4, 64.2, 61.8, 54.5, 26.1, 24.3
Mass Spec (ESI+) m/z 206.15 [M+H]⁺

Visualized Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Formylbenzaldehyde in Methanol B Add Piperidine A->B C Stir at RT for 1 hr B->C D Cool to 0°C C->D E Add NaBH4 Portion-wise D->E F Stir at RT for 3 hrs E->F G Quench with Water F->G H Concentrate in vacuo G->H I Extract with DCM H->I J Dry with MgSO4 I->J K Purify via Chromatography J->K L Final Product K->L G Reactant1 2-Formylbenzaldehyde Intermediate Iminium Ion Intermediate Reactant1->Intermediate + MeOH - H2O Reactant2 Piperidine Reactant2->Intermediate + MeOH - H2O Reducer Sodium Borohydride (NaBH4) Product This compound Reducer->Product Intermediate->Product + NaBH4

Application Notes and Protocols for (2-(Piperidin-1-ylmethyl)phenyl)methanol in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Piperidin-1-ylmethyl)phenyl)methanol is an amino alcohol scaffold with potential applications in asymmetric organocatalysis. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural similarity to well-established prolinol-derived catalysts suggests its utility in promoting various organic transformations. This document provides a hypothetical application of this compound as a catalyst in the asymmetric Michael addition of aldehydes to nitroalkenes, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocols and data presented herein are based on analogous reactions catalyzed by structurally related organocatalysts and are intended to serve as a starting point for experimental investigation.

Hypothetical Application: Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral organocatalysts provides access to valuable chiral γ-nitro aldehydes, which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The proposed catalytic activity of this compound is predicated on its ability to form a nucleophilic enamine intermediate with the aldehyde, while the hydroxyl group can potentially interact with the nitroalkene, thereby directing the stereochemical outcome of the reaction.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by this compound. This data is extrapolated from results obtained with analogous prolinol-derived catalysts.[1][2][3][4][5]

EntryAldehydeProduct Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Propanal9295:598
2Butanal9596:497
3Pentanal9497:399
4Hexanal9195:596
5Isovaleraldehyde8892:895

Experimental Protocols

General Procedure for the Asymmetric Michael Addition

This protocol details a general method for the asymmetric Michael addition of an aldehyde to a nitroalkene using this compound as the organocatalyst.

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol) and the catalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-nitro aldehyde.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition reaction.

G catalyst This compound enamine Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde (R-CHO) iminium Iminium Intermediate enamine->iminium + Nitroalkene nitroalkene Nitroalkene product γ-Nitro Aldehyde iminium->product + H2O - Catalyst G start Reaction Setup (Catalyst, Reactants, Solvent) reaction Reaction (Stirring, Temp. Control) start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Workup (Solvent Removal) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis

References

Application Notes and Protocols: (2-(Piperidin-1-ylmethyl)phenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a member of the diverse and pharmacologically significant piperidine class of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide array of biological pathways.[1][2] While specific biological data for this compound is not extensively available in the public domain, its structural motifs suggest its potential as a versatile building block and scaffold for the synthesis of novel therapeutic agents.

These application notes provide an overview of the potential applications of this compound and its derivatives, drawing upon data from structurally related compounds. Detailed protocols for synthesis and relevant biological assays are also presented to guide researchers in their drug discovery efforts.

Potential Therapeutic Applications

Based on the known activities of structurally similar piperidine-containing molecules, this compound can be considered a valuable starting point for the development of agents with various therapeutic applications.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale and Examples from Related Compounds
Oncology Derivatives of 1-methyl-2-piperidinemethanol have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1), key regulators of angiogenesis and tumor growth.[3]
Inflammatory Diseases 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. This is achieved through the modulation of the NF-κB signaling pathway.[4]
Infectious Diseases Various piperidine derivatives have been synthesized and evaluated for their antimicrobial and anti-tuberculosis properties.[5][6] For instance, certain benzimidazole derivatives with piperidine moieties exhibit significant antibacterial activity against Staphylococcus aureus and MRSA.[5]
Central Nervous System (CNS) Disorders The 2-substituted piperidine framework is a key feature in drugs such as methylphenidate (Ritalin). The structural similarity suggests its potential as a precursor for novel CNS-active compounds.[7] Additionally, piperidine derivatives are being investigated as antipsychotic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via reductive amination.

Materials:

  • 2-Formylphenyl acetate

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Reductive Amination

  • Dissolve 2-formylphenyl acetate (1.0 eq) and piperidine (1.2 eq) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude intermediate.

Step 2: Hydrolysis of the Acetate Group

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 1 M NaOH, and water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

dot

Synthesis_Workflow reagents1 Piperidine, Sodium Triacetoxyborohydride intermediate 2-((Piperidin-1-yl)methyl)phenyl acetate reagents2 Lithium Aluminum Hydride product This compound start 2-Formylphenyl acetate start->intermediate Reductive Amination intermediate->product Hydrolysis

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol is based on methods used to evaluate related piperidine derivatives for their ability to inhibit nitric oxide (NO) and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent

  • TNF-α ELISA kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay:

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

TNF-α Production Assay:

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

Cell Viability Assay (MTT):

  • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

dot

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with test compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay NO Production (Griess Assay) stimulate->no_assay tnf_assay TNF-α Production (ELISA) stimulate->tnf_assay viability_assay Cell Viability (MTT Assay) stimulate->viability_assay

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for NO and TNF-α. The test compounds may inhibit this process by preventing the phosphorylation and degradation of IκBα.

dot

NFkB_Signaling cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (NO, TNF-α) Test_Compound (2-(Piperidin-1-ylmethyl)phenyl) methanol Derivative Test_Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While direct biological data for this specific compound is limited, the well-documented activities of its structural analogs provide a strong rationale for its exploration in various medicinal chemistry programs. The protocols and pathways described herein offer a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of new derivatives based on this versatile chemical entity.

References

Characterization of (2-(Piperidin-1-ylmethyl)phenyl)methanol: An Application Note and Protocol Using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of the chemical compound (2-(Piperidin-1-ylmethyl)phenyl)methanol. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. These analytical techniques are fundamental in the process of drug discovery and development, ensuring the identity, purity, and stability of synthesized compounds. The protocols are designed to be accessible to researchers and scientists with a foundational understanding of these analytical methods.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and pharmaceutical development. Accurate and reliable characterization of such compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a sample.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[3][4][5][6][7] This application note presents standardized protocols for the analysis of this compound using both reverse-phase HPLC and ¹H NMR spectroscopy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines the procedure for determining the purity of this compound using a reverse-phase HPLC system.[1]

2.1.1. Materials and Equipment

  • This compound sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.1.2. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.1.3. HPLC Method

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

2.1.4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the method for acquiring a ¹H NMR spectrum of this compound for structural confirmation.

2.2.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Pipettes

2.2.2. Sample Preparation

  • Dissolve approximately 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

2.2.3. NMR Data Acquisition

ParameterSetting
Spectrometer 400 MHz
Solvent CDCl₃
Reference TMS (δ 0.00 ppm)
Experiment ¹H NMR
Number of Scans 16
Relaxation Delay 1.0 s
Pulse Width 30°
Acquisition Time 4.0 s

2.2.4. Data Analysis

The resulting ¹H NMR spectrum should be analyzed for chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration values to confirm the expected molecular structure.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC and NMR analyses.

Table 1: HPLC Data Summary

CompoundRetention Time (min)Purity (%)
This compound~ 6.5> 98

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m4HAromatic protons (C₆H₄)
~ 4.70s2HMethylene protons (-CH₂-OH)
~ 3.60s2HMethylene protons (-Ar-CH₂-N)
~ 2.40 - 2.60m4HPiperidine protons (-N-CH₂-)
~ 1.50 - 1.70m6HPiperidine protons (-CH₂-CH₂-CH₂-)
~ 2.00br s1HHydroxyl proton (-OH)

Note: Chemical shifts are approximate and may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the characterization protocol.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Final Characterization Sample Test Compound HPLC_Prep Prepare HPLC Sample (1 mg/mL in ACN/H₂O) Sample->HPLC_Prep NMR_Prep Prepare NMR Sample (5-10 mg in CDCl₃) Sample->NMR_Prep HPLC_Run Inject on C18 Column HPLC_Prep->HPLC_Run HPLC_Data Acquire Chromatogram HPLC_Run->HPLC_Data HPLC_Analysis Calculate Purity HPLC_Data->HPLC_Analysis Final_Report Purity & Structural Confirmation HPLC_Analysis->Final_Report NMR_Run Acquire ¹H Spectrum NMR_Prep->NMR_Run NMR_Data Process Spectrum NMR_Run->NMR_Data NMR_Analysis Assign Signals & Confirm Structure NMR_Data->NMR_Analysis NMR_Analysis->Final_Report

Caption: Workflow for the characterization of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the characterization of this compound using standard analytical techniques. Adherence to these methods will ensure the reliable determination of purity by HPLC and the unambiguous confirmation of the chemical structure by ¹H NMR spectroscopy, which are essential for advancing drug development and other chemical research endeavors.

References

How to handle and store (2-(Piperidin-1-ylmethyl)phenyl)methanol safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of (2-(Piperidin-1-ylmethyl)phenyl)methanol in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

General Properties of Structurally Similar Compounds:

PropertyGeneral Observation for Similar CompoundsCitation
Appearance Likely a solid or a viscous liquid at room temperature.[1]
Solubility Expected to be slightly soluble in water and soluble in organic solvents like methanol and ethanol.[1][2]
Stability As an amine-containing compound, it may be sensitive to heat, light, and air, potentially leading to degradation over time. Amines can be reactive and may darken upon storage due to oxidation.[3][4]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Hazard Identification and Safety Precautions

Based on the GHS classifications of structurally related compounds such as Phenyl(piperidin-2-yl)methanol, this compound should be handled with care.[6]

Potential Hazards:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): A comprehensive range of PPE must be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side-shields or a face shield are mandatory.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Inspect gloves for any signs of degradation before use.[9][10]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, an impervious apron and sleevelets are recommended.[7][8]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[7][10]

Experimental Protocols

3.1. Protocol for Safe Handling and Dispensing

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

    • Prepare a clean and uncluttered workspace.

  • Handling:

    • Before use, allow the container to reach room temperature if it has been refrigerated.

    • Open the container slowly in the fume hood to release any potential pressure buildup.

    • Use only spark-proof tools and equipment to prevent ignition sources.[11]

    • Dispense the required amount of the chemical carefully, avoiding splashing or the creation of aerosols.

    • Close the container tightly immediately after use to prevent exposure to air and moisture.[12]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[9]

    • Clean the work area and any equipment used.

    • Dispose of any contaminated materials according to the waste disposal protocol.

3.2. Protocol for Spill and Waste Disposal

  • Spill Response:

    • Small Spills:

      • Evacuate non-essential personnel from the immediate area.

      • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[7][9]

      • Collect the absorbed material into a suitable, labeled container for hazardous waste.

      • Clean the spill area with a decontaminating solution (e.g., a suitable solvent followed by soap and water).

    • Large Spills:

      • Evacuate the laboratory immediately and alert the appropriate emergency response team.

      • Prevent the spill from entering drains or waterways.[7]

  • Waste Disposal:

    • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

    • Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[10]

    • Dispose of the hazardous waste through an approved chemical waste disposal service, following all local and institutional regulations.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations. Organic amines are often sensitive to environmental conditions.[3]

Recommended Storage Conditions:

ParameterRecommendationRationaleCitation
Temperature Store in a cool, dry place, ideally between 5°C and 25°C.To prevent thermal degradation.[3]
Light Store in an opaque or amber-colored container in a dark location.To prevent photochemical reactions and degradation from UV light exposure.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.To prevent oxidation and reaction with atmospheric CO2 and moisture.[4][12]
Ventilation Store in a well-ventilated area.To prevent the buildup of potentially harmful vapors.[3][12]
Humidity Store in a dry environment with low humidity.Many amines are hygroscopic and can absorb moisture, leading to hydrolysis.[3][12]
Container Use glass or other non-reactive containers.Amines can be corrosive to some plastics and metals.[12][13]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory setting.

SafeHandlingWorkflow start Receive Chemical storage Store in Designated Area (Cool, Dark, Dry, Ventilated) start->storage end Complete Experiment retrieval Retrieve from Storage storage->retrieval For Use ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) retrieval->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dispensing Dispense Required Amount fume_hood->dispensing experiment Perform Experiment dispensing->experiment waste_disposal Dispose of Waste (Hazardous Waste Stream) experiment->waste_disposal cleanup Clean Work Area and Equipment waste_disposal->cleanup cleanup->end If Finished return_storage Return to Storage (Tightly Sealed) cleanup->return_storage return_storage->storage Store for Future Use

Caption: Workflow for Safe Handling of this compound.

References

Application Notes and Protocols for the Purification of Crude (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a versatile chemical intermediate with applications in pharmaceutical synthesis. Its synthesis can result in a crude product containing various impurities, including unreacted starting materials, by-products, and residual solvents. The purity of this intermediate is critical for the successful synthesis of downstream products, making its effective purification an essential step.

These application notes provide detailed protocols for two primary techniques for the purification of crude this compound: Column Chromatography and Recrystallization . Additionally, methods for monitoring the purification process using Thin-Layer Chromatography (TLC) are described.

Potential Impurities

The nature and quantity of impurities in the crude product will depend on the specific synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-bromobenzyl alcohol, piperidine, or the corresponding aldehyde/ketone if the synthesis involves a reduction step.

  • By-products: Resulting from side reactions, such as over-alkylation or oxidation.

  • Residual Solvents: From the reaction and initial work-up steps.

A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to identify the major impurities and to select the most appropriate purification strategy.

Purification Techniques: A Comparative Overview

Both column chromatography and recrystallization are effective methods for purifying this compound. The choice of technique will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

Purification TechniquePrinciplePurity AchievableTypical YieldAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.>99%60-85%High resolution for separating complex mixtures.Can be time-consuming and requires significant solvent volumes.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%70-95%Simple, scalable, and effective for removing small amounts of impurities.Finding a suitable solvent can be challenging; may not be effective for all impurity profiles.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Monitoring Purification

TLC is an indispensable tool for rapidly assessing the purity of the crude material, monitoring the progress of column chromatography, and identifying fractions containing the pure product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., Ethyl acetate/Hexane, 30:70 v/v with 0.5% triethylamine)

  • UV lamp (254 nm)

  • Iodine chamber or other visualizing agent

Protocol:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Dissolve a small amount of the crude material and the collected fractions in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.

  • Allow the eluent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The product, being an aromatic compound, should be UV active. Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The pure product should appear as a single spot with a consistent Rf value. A suitable eluent system should provide an Rf value of ~0.3-0.4 for the target compound for effective separation in column chromatography.[1]

Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (100-200 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient, with 0.5% Triethylamine)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture (e.g., 10% ethyl acetate in hexane).

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute compounds with increasing polarity. The addition of a small amount of triethylamine (0.1-1%) to the eluent can prevent the basic amine product from streaking on the acidic silica gel.[2]

    • Monitor the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization

Recrystallization is an excellent technique for purifying compounds that are solid at room temperature, provided a suitable solvent can be found.

Materials:

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Solvent or solvent system (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane)

Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature.

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures like ethanol/water) to find a suitable system. A good starting point for a polar compound like an aminobenzyl alcohol is a mixed solvent system such as ethanol and water.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualized Workflows

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis In-Process Control cluster_end Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Fraction Monitoring Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product TLC_Analysis->Column_Chromatography Combine Pure Fractions

Caption: General workflow for the purification of crude this compound.

Column_Chromatography_Workflow start Start: Crude Product pack_column 1. Pack Silica Gel Column start->pack_column load_sample 2. Load Crude Sample pack_column->load_sample elute 3. Elute with Solvent Gradient (e.g., Hexane/EtOAc + 0.5% TEA) load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions tlc 5. Monitor Fractions by TLC collect_fractions->tlc combine 6. Combine Pure Fractions tlc->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

Recrystallization_Workflow start Start: Crude Product solvent_screen 1. Select Suitable Solvent start->solvent_screen dissolve 2. Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool_slowly 3. Cool Slowly to Room Temperature dissolve->cool_slowly cool_ice 4. Cool in Ice Bath cool_slowly->cool_ice filter 5. Filter Crystals cool_ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry the Crystals wash->dry end End: Purified Product dry->end

Caption: Step-by-step workflow for purification by recrystallization.

References

Experimental setup for studying the kinetics of reactions involving (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The study of reaction kinetics is fundamental to understanding reaction mechanisms, optimizing process conditions, and ensuring safety and efficacy in drug development. (2-(Piperidin-1-ylmethyl)phenyl)methanol is a compound of interest featuring both a primary benzylic alcohol and a tertiary amine, presenting multiple avenues for chemical modification. This document provides a detailed protocol for investigating the kinetics of a model oxidation reaction of this substrate. The methodology employs the method of initial rates to determine the reaction order and rate constant.[1][2] High-Performance Liquid Chromatography (HPLC) is utilized for its precision in separating and quantifying the reactant and product over time, enabling accurate monitoring of the reaction progress.[3][4][5]

Introduction to the Model Reaction

The protocol focuses on the oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-(piperidin-1-ylmethyl)benzaldehyde. This transformation is a common step in synthetic chemistry. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is proposed for this conversion to minimize over-oxidation to the carboxylic acid.

The general form of the rate law for this reaction is: Rate = k[(Alcohol)]x[(Oxidant)]y

Where:

  • k is the rate constant.

  • [Alcohol] is the concentration of this compound.

  • [Oxidant] is the concentration of the oxidizing agent.

  • x and y are the reaction orders with respect to each reactant.

The method of initial rates will be used to determine the values of x, y, and k by systematically varying the initial concentrations of the reactants.[1][6]

Reaction_Pathway Figure 1: Model Oxidation Reaction Pathway Reactant This compound Plus + Reactant->Plus Oxidant Oxidizing Agent (e.g., PCC) Product 2-(Piperidin-1-ylmethyl)benzaldehyde Plus->Oxidant Plus->Product

Figure 1: Model Oxidation Reaction Pathway

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for conducting the kinetic study.

2.1 Materials and Reagents

  • This compound (Substrate)

  • Pyridinium Chlorochromate (PCC) (Oxidant)

  • Dichloromethane (DCM, HPLC Grade, as solvent)

  • Acetonitrile (ACN, HPLC Grade, for mobile phase)

  • Deionized Water (for mobile phase)

  • Trifluoroacetic Acid (TFA, for mobile phase)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) and micropipettes

  • Thermostated reaction vessel (e.g., jacketed beaker with water bath)

  • Magnetic stirrer and stir bars

  • Stopwatch

  • HPLC vials with septa

2.2 Instrumentation

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Analytical Balance: For accurate weighing of reagents.

2.3 Preparation of Stock Solutions

  • Substrate Stock (100 mM): Accurately weigh the required amount of this compound and dissolve it in DCM in a volumetric flask to achieve a final concentration of 100 mM.

  • Oxidant Stock (200 mM): Accurately weigh the required amount of PCC and dissolve it in DCM in a separate volumetric flask to achieve a final concentration of 200 mM.

  • Working Solutions: Prepare working solutions of lower concentrations by diluting the stock solutions with DCM as required for each experimental run (see Table 1).

2.4 HPLC Analysis Method A reversed-phase HPLC method is suitable for separating the polar reactant from the less polar aldehyde product.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Deionized Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection λ 254 nm
Injection Vol. 10 µL

2.5 Kinetic Run Procedure

  • Setup: Place a known volume of the substrate working solution into the thermostated reaction vessel. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) with stirring.

  • Initiation: Start the stopwatch simultaneously while adding the required volume of the oxidant working solution to the reaction vessel.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 15, and 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot into an HPLC vial containing a large excess of cold mobile phase (e.g., 900 µL). This dilution effectively stops the reaction.[7]

  • Analysis: Analyze the quenched samples using the established HPLC method. Record the peak areas for the reactant and product.

  • Concentration Curve: Create a calibration curve by analyzing standards of known concentration for both the reactant and product to convert peak areas to molar concentrations.

Data Presentation and Analysis

The method of initial rates involves conducting a series of experiments where the initial concentration of one reactant is changed while the others are held constant.[1]

3.1 Determining the Initial Rate For each run, plot the concentration of the reactant versus time. The initial rate of reaction is the negative of the slope of the tangent to this curve at time t=0.[8]

3.2 Sample Experimental Data The following table outlines a set of experiments designed to determine the reaction orders.

Table 1: Experimental Conditions and Measured Initial Rates

Run [Alcohol]₀ (mM) [PCC]₀ (mM) Initial Rate (M/s)
1 10.0 20.0 1.50 x 10⁻⁵
2 20.0 20.0 3.01 x 10⁻⁵

| 3 | 10.0 | 40.0 | 1.51 x 10⁻⁵ |

3.3 Calculation of Reaction Orders and Rate Constant

  • To find the order 'x' (for Alcohol): Compare Runs 1 and 2, where [PCC] is constant.

    • Rate₂ / Rate₁ = (k[20.0]ˣ[20.0]ʸ) / (k[10.0]ˣ[20.0]ʸ)

    • (3.01 x 10⁻⁵) / (1.50 x 10⁻⁵) = (20.0 / 10.0)ˣ

    • 2.0 ≈ 2ˣ => x = 1 (First-order with respect to the alcohol)

  • To find the order 'y' (for PCC): Compare Runs 1 and 3, where [Alcohol] is constant.

    • Rate₃ / Rate₁ = (k[10.0]ˣ[40.0]ʸ) / (k[10.0]ˣ[20.0]ʸ)

    • (1.51 x 10⁻⁵) / (1.50 x 10⁻⁵) = (40.0 / 20.0)ʸ

    • 1.0 ≈ 2ʸ => y = 0 (Zero-order with respect to PCC)

  • Rate Law: Based on these results, the rate law is: Rate = k[Alcohol]¹[PCC]⁰ = k[Alcohol]

  • To find the rate constant 'k': Use the data from any run (e.g., Run 1).

    • 1.50 x 10⁻⁵ M/s = k (0.010 M)

    • k = 1.50 x 10⁻³ s⁻¹

Table 2: Summary of Kinetic Parameters

Parameter Value
Order w.r.t. Alcohol (x) 1
Order w.r.t. PCC (y) 0
Overall Reaction Order 1

| Rate Constant (k) at 25°C | 1.50 x 10⁻³ s⁻¹ |

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from preparation to final analysis.

Experimental_Workflow Figure 2: Kinetic Analysis Workflow prep 1. Prepare Stock Solutions (Substrate, Oxidant) setup 2. Set Up Reaction (Thermostat Substrate Solution) prep->setup initiate 3. Initiate Reaction (Add Oxidant, Start Timer) setup->initiate sample 4. Timed Sampling (Withdraw Aliquots) initiate->sample quench 5. Quench Reaction (Dilute in Cold Mobile Phase) sample->quench analyze 6. HPLC Analysis (Quantify Reactant & Product) quench->analyze plot 7. Plot Data (Concentration vs. Time) analyze->plot calc 8. Determine Initial Rate (Slope at t=0) plot->calc repeat 9. Repeat for Different Initial Concentrations calc->repeat final 10. Determine Rate Law (Orders and Rate Constant k) calc->final repeat->final

Figure 2: Kinetic Analysis Workflow

Conclusion

This application note provides a comprehensive and robust framework for studying the reaction kinetics of this compound. The combination of the initial rates method with HPLC analysis offers a precise and reliable approach to determine rate laws and reaction constants. This protocol can be adapted for various other reactions involving this substrate, providing valuable data for mechanistic studies, process optimization, and the overall advancement of drug development programs.

References

Application Notes and Protocols for High-Throughput Screening of (2-(Piperidin-1-ylmethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of (2-(Piperidin-1-ylmethyl)phenyl)methanol derivatives. Due to the limited publicly available data on the specific biological targets of this chemical scaffold, this guide presents a series of generalized yet robust HTS assays commonly employed for the screening of piperidine-containing compounds. The protocols and data herein are illustrative and designed to be adapted to specific research objectives.

Introduction

The this compound scaffold represents a novel chemical entity with potential for biological activity. Piperidine moieties are prevalent in numerous FDA-approved drugs and are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. High-throughput screening is an essential methodology for rapidly assessing the bioactivity of a library of such derivatives to identify promising lead compounds for drug discovery programs.

Potential Biological Targets and Screening Strategies

Given the structural features of this compound derivatives, several biological target classes are of interest for primary screening campaigns. A tiered screening approach is recommended, starting with broad, target-agnostic phenotypic screens, followed by more specific target-based assays to elucidate the mechanism of action.

Figure 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library Primary HTS Assay Primary HTS Assay Compound Library->Primary HTS Assay 10 µM single concentration Hit Identification Hit Identification Primary HTS Assay->Hit Identification >50% activity/inhibition Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Re-test Dose-Response Dose-Response Hit Confirmation->Dose-Response Generate IC50/EC50 Promiscuity Assays Promiscuity Assays Dose-Response->Promiscuity Assays Selectivity SAR Studies SAR Studies Promiscuity Assays->SAR Studies Structure-Activity ADME/Tox ADME/Tox SAR Studies->ADME/Tox In vitro profiling Lead Candidate Lead Candidate ADME/Tox->Lead Candidate

Caption: A generalized workflow for a high-throughput screening campaign.

Application Note 1: Cell-Based Calcium Mobilization Assay for GPCR Targets

Principle

This assay is designed to identify compounds that modulate the activity of Gq-coupled GPCRs. Activation of these receptors leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.

Illustrative Data

The following table presents hypothetical data for a selection of this compound derivatives screened against a cell line expressing a recombinant Gq-coupled receptor.

Compound IDStructureEC50 (µM)Max Response (% of Control)
PMPM-001R = H1.298
PMPM-002R = 4-Cl0.8102
PMPM-003R = 4-OCH35.685
PMPM-004R = 3-F2.195
Experimental Protocol

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid

  • This compound derivative library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed HEK293-GPCR cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium and add 20 µL of loading buffer to each well. Incubate at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in assay buffer. Add 5 µL of the diluted compounds to the cell plate.

  • Signal Detection: Place the plate in the fluorescence plate reader. Initiate kinetic reading and inject 10 µL of an EC20 concentration of the cognate agonist into each well. Continue reading the fluorescence signal for 90 seconds.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF). Normalize the data to positive (agonist only) and negative (buffer only) controls. Determine EC50 values from the dose-response curves.

Figure 2: Gq-Coupled GPCR Signaling Pathway

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Protein Gq Protein GPCR->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Release Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response

Caption: Simplified Gq-coupled GPCR signaling cascade.

Application Note 2: Cytotoxicity Assay

Principle

This assay determines the concentration at which the test compounds exhibit cytotoxic effects on a given cell line. A common method measures the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells to form a colored formazan product.

Illustrative Data

The following table shows hypothetical cytotoxicity data for this compound derivatives against a human cancer cell line (e.g., HeLa).

Compound IDStructureIC50 (µM)
PMPM-001R = H> 100
PMPM-002R = 4-Cl85.3
PMPM-003R = 4-OCH3> 100
PMPM-004R = 3-F92.1
Experimental Protocol

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Plating: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values from the dose-response curves.

Application Note 3: Brine Shrimp Lethality Assay

Principle

The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary toxicity screen for natural products and synthetic compounds. It is a general screen that can indicate a range of biological activities, including cytotoxicity.

Illustrative Data

The following table presents hypothetical results for the brine shrimp lethality assay.

Compound IDConcentration (µg/mL)% MortalityLC50 (µg/mL)
PMPM-001101545.2
10060
1000100
PMPM-002102530.8
10075
1000100
Experimental Protocol

Materials:

  • Brine shrimp eggs (Artemia salina)

  • Sea salt

  • Distilled water

  • This compound derivative library (dissolved in a suitable solvent)

  • 96-well plates or small vials

  • Pipettes

  • Light source

Procedure:

  • Hatching Brine Shrimp: Prepare a solution of sea salt in distilled water (approx. 3.8 g/L). Add brine shrimp eggs and incubate under a light source for 48 hours to allow hatching.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions in seawater.

  • Assay Setup: In each well of a 96-well plate, add a specific concentration of the test compound.

  • Addition of Nauplii: Transfer 10-15 brine shrimp nauplii to each well.

  • Incubation: Incubate the plates for 24 hours under a light source.

  • Counting: Count the number of dead and surviving nauplii in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 (lethal concentration for 50% of the population) using a suitable statistical method.

Conclusion

The provided application notes and protocols offer a starting point for the high-throughput screening of this compound derivatives. The selection of assays should be guided by the specific therapeutic area and research goals. It is crucial to perform hit confirmation and secondary assays to validate any initial findings from the primary screens. Further investigation into the structure-activity relationship (SAR) of active compounds will be essential for the development of potent and selective lead candidates.

Application Notes and Protocols: Quantitative Analysis of (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the analytical methods for the quantification of (2-(Piperidin-1-ylmethyl)phenyl)methanol in complex mixtures is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and applying analytical techniques for this compound.

Introduction

This compound is a molecule of interest in pharmaceutical research and development.[1] The piperidine moiety is a common structural feature in many clinically approved drugs, contributing to their biological activity and pharmacokinetic properties.[2] Accurate and precise quantification of this compound in complex matrices, such as biological fluids or formulation buffers, is crucial for preclinical and clinical studies, including pharmacokinetics, metabolism, and quality control. This document provides an overview of suitable analytical methods and detailed protocols for the quantification of this compound.

The choice of analytical technique is dependent on factors such as the sample matrix, the required sensitivity, and the properties of the analyte.[3] For piperidine-containing compounds, High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.[3]

Analytical Method Selection

The selection of an appropriate analytical method is a critical first step. The following decision tree illustrates the logical process for choosing between HPLC-UV, GC-MS, and LC-MS/MS based on the analyte's properties and the specific requirements of the analysis.

Method_Selection start Start: Quantify This compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility sensitivity_uv Is UV detection sensitive enough for the application? volatility->sensitivity_uv No gcms GC-MS (may require derivatization) volatility->gcms Yes sensitivity_ms Is high sensitivity and selectivity required? sensitivity_uv->sensitivity_ms No hplc HPLC-UV sensitivity_uv->hplc Yes lcms LC-MS/MS sensitivity_ms->lcms Yes

Figure 1: Decision tree for analytical method selection.

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These are starting points and may require optimization for specific matrices and instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for complex matrices and offers higher selectivity than HPLC-UV. Derivatization may be necessary to improve the volatility of the analyte.[3]

1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • Helium (carrier gas, high purity)

2. Instrumentation

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Chromatographic and Spectrometric Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

4. Sample Preparation

  • Derivatization: To a known amount of sample or standard in a vial, add the solvent and the derivatizing agent. Heat the mixture (e.g., at 70 °C for 30 min) to complete the reaction.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them in the same manner as the samples.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or urine.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Chromatographic and Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

4. Sample Preparation

  • Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge to precipitate proteins.

  • Solid Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used for sample clean-up and concentration.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison of method performance.

Table 1: HPLC-UV Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (r²) ≥ 0.995
Range (µg/mL) -
Accuracy (%) 80-120%
Precision (%RSD) ≤ 15%
Limit of Detection (LOD) (µg/mL) -

| Limit of Quantification (LOQ) (µg/mL)| | - |

Table 2: GC-MS Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (r²) ≥ 0.995
Range (ng/mL) -
Accuracy (%) 80-120%
Precision (%RSD) ≤ 15%
Limit of Detection (LOD) (ng/mL) -

| Limit of Quantification (LOQ) (ng/mL)| | - |

Table 3: LC-MS/MS Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (r²) ≥ 0.995
Range (pg/mL - ng/mL) -
Accuracy (%) 85-115%
Precision (%RSD) ≤ 15%
Limit of Detection (LOD) (pg/mL) -
Limit of Quantification (LOQ) (pg/mL) -
Matrix Effect (%) 85-115%

| Recovery (%) | | Consistent and reproducible |

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of a target analyte in a complex mixture.

Experimental_Workflow sample_receipt Sample Receipt and Registration sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_receipt->sample_prep instrument_analysis Instrumental Analysis (HPLC, GC, or LC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing data_review Data Review and QC data_processing->data_review reporting Final Report Generation data_review->reporting

Figure 2: General experimental workflow for quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Two-Step Synthesis via Reductive Amination

This common and efficient pathway involves the initial formation of 2-(piperidin-1-ylmethyl)benzaldehyde, followed by its reduction to the corresponding alcohol.

Workflow for Two-Step Synthesis

Two_Step_Synthesis_Workflow start Start Materials: 2-formylbenzonitrile & Piperidine step1 Step 1: Reductive Amination (Formation of 2-(piperidin-1-ylmethyl)benzonitrile) start->step1 intermediate Intermediate: 2-(piperidin-1-ylmethyl)benzonitrile step1->intermediate step2 Step 2: Grignard Reaction or Reduction (Conversion of nitrile to aldehyde, then reduction) intermediate->step2 product Final Product: This compound step2->product Grignard_Troubleshooting start Low or No Product in Grignard Synthesis q1 Are all glassware and reagents scrupulously dry? start->q1 sol1 Dry glassware in oven (120°C overnight). Use anhydrous solvents. Flame-dry the apparatus under inert gas. q1->sol1 No q2 Is the magnesium surface activated? q1->q2 Yes sol1->q2 sol2 Crush Mg turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate. q2->sol2 No q3 Is the reaction temperature controlled? q2->q3 Yes sol2->q3 sol3 Initiate at room temperature, then cool to control exotherm. Maintain a gentle reflux if needed. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Troubleshooting common side reactions in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of piperidine derivatives.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in piperidine synthesis?

    • How can I minimize the formation of quaternary ammonium salts during N-alkylation?

    • My N-arylation reaction is giving a low yield. What are the likely causes?

    • I am observing oxidation of my piperidine derivative. How can I prevent this?

    • How can I effectively purify my piperidine derivative from starting materials and byproducts?

  • Troubleshooting Guides

    • Issue: Over-alkylation and Formation of Quaternary Ammonium Salts

    • Issue: Incomplete Reaction or Low Yield in N-Alkylation

    • Issue: Low Yield and Side Products in N-Arylation (Buchwald-Hartwig Amination)

    • Issue: Aza-Michael Addition as an Undesired Side Reaction

    • Issue: Purification Challenges - Piperidine/Pyridine Azeotrope

  • Experimental Protocols

    • Protocol 1: Controlled Mono-N-Alkylation of Piperidine to Minimize Quaternary Salt Formation

    • Protocol 2: N-Arylation of Piperidine using Buchwald-Hartwig Amination

    • Protocol 3: Purification of Piperidine via Carbonate Salt Formation to Remove Pyridine

  • Signaling Pathways

    • Piperidine Derivatives in Cancer Signaling

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperidine synthesis?

A1: Common side reactions include over-alkylation leading to quaternary ammonium salts, incomplete reactions, low yields and hydrodehalogenation in N-arylation reactions, oxidation of the piperidine ring, and aza-Michael addition when working with α,β-unsaturated systems.[1][2] Purification can also be challenging due to the formation of azeotropes, particularly with pyridine.[3][4]

Q2: How can I minimize the formation of quaternary ammonium salts during N-alkylation?

A2: To minimize the formation of quaternary ammonium salts, you can use an excess of the piperidine starting material relative to the alkylating agent.[5][6] Slow, controlled addition of the alkylating agent, for instance, using a syringe pump, helps maintain a low concentration of the electrophile and favors mono-alkylation.[5][6] Alternatively, reductive amination is an excellent method that avoids the use of alkyl halides and thus eliminates the risk of over-alkylation.[5][7]

Q3: My N-arylation reaction is giving a low yield. What are the likely causes?

A3: Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, can be due to several factors. These include catalyst deactivation, suboptimal choice of ligand and base, and competing side reactions like hydrodehalogenation of the aryl halide.[2][8] Ensuring an inert atmosphere and screening different combinations of ligands and bases can help improve the yield.[8]

Q4: I am observing oxidation of my piperidine derivative. How can I prevent this?

A4: Piperidine and its derivatives can be susceptible to oxidation, which may result in a yellow discoloration or the formation of byproducts like N-oxides.[9] To prevent oxidation, it is recommended to store piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3] During synthesis, minimizing exposure to air and using degassed solvents can also be beneficial.

Q5: How can I effectively purify my piperidine derivative from starting materials and byproducts?

A5: The choice of purification method depends on the impurities. For separating piperidine from its precursor pyridine, which forms an azeotrope, methods like azeotropic distillation with water or selective salt formation with CO2 are effective.[3][4][10] For general purification, column chromatography is common, but tailing can be an issue due to the basic nature of the piperidine nitrogen. Adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate this.[4] Acid-base extraction is also a useful technique to separate basic piperidine products from neutral or acidic impurities.[4]

Troubleshooting Guides

Issue: Over-alkylation and Formation of Quaternary Ammonium Salts

Question: My N-alkylation of piperidine is producing a significant amount of a water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I confirm this and prevent its formation?

Answer:

The formation of a highly water-soluble byproduct is a classic indication of quaternary ammonium salt formation.[5] You can often confirm its presence by NMR spectroscopy (downfield shift of protons adjacent to the nitrogen) or mass spectrometry.

Troubleshooting Steps:

  • Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting piperidine rather than the N-alkylated product.[5]

  • Control Addition Rate: Add the alkylating agent slowly to the reaction mixture using a syringe pump.[5] This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Choice of Base: If a base is used to neutralize the acid formed during the reaction, a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) is a good choice as it is less likely to be alkylated itself.[5]

  • Alternative Method: Consider using reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. This method avoids the use of alkyl halides and therefore the possibility of over-alkylation.[5][7]

Quantitative Data on N-Alkylation of Piperidine:

Alkylating Agent (Equivalents)Base (Equivalents)Mono-alkylated Product Yield (%)Quaternary Salt Byproduct (%)
1.1None~70%~25%
1.1K2CO3 (1.5)~85%~10%
1.1 (slow addition)K2CO3 (1.5)>95%<5%
0.8None>98%Trace

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

cluster_start Start: N-Alkylation Reaction cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Solutions start Mix Piperidine and Alkyl Halide problem Low yield of desired product? Water-soluble byproduct observed? start->problem cause Over-alkylation leading to quaternary ammonium salt problem->cause Yes solution1 Optimize Stoichiometry: Use excess piperidine (2-3 eq.) cause->solution1 solution2 Control Addition Rate: Slow addition of alkylating agent cause->solution2 solution3 Use Sterically Hindered Base: e.g., Hünig's base cause->solution3 solution4 Alternative Method: Reductive Amination cause->solution4

Caption: Troubleshooting workflow for over-alkylation in piperidine synthesis.

Issue: Incomplete Reaction or Low Yield in N-Alkylation

Question: My N-alkylation reaction is very slow and gives a low yield, even after prolonged reaction time. What could be the issue?

Answer:

A sluggish or incomplete N-alkylation reaction can often be attributed to the protonation of the starting piperidine by the acid (HX) generated during the reaction.[5] This protonated form is no longer nucleophilic and cannot react with the alkylating agent.

Troubleshooting Steps:

  • Add a Base: Incorporate a base to neutralize the acid as it is formed. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often effective.[5]

  • Optimize Solvent: Ensure that all reactants are soluble in the chosen solvent. Polar aprotic solvents such as acetonitrile or DMF are commonly used for N-alkylation reactions.[5]

  • Increase Temperature: Gently heating the reaction can increase the reaction rate. However, be cautious as this may also increase the rate of side reactions like over-alkylation. Monitor the reaction closely by TLC or LC-MS.

Issue: Low Yield and Side Products in N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting an N-arylation of piperidine with an aryl bromide using a palladium catalyst, but the yield is poor and I see a significant amount of the debrominated arene. What is happening and how can I improve my reaction?

Answer:

The formation of a debrominated arene is a known side reaction in Buchwald-Hartwig amination, referred to as hydrodehalogenation.[2] This, along with catalyst deactivation, can lead to low yields of the desired N-arylpiperidine.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[8]

  • Ligand and Base Screening: The choice of phosphine ligand and base is critical and often substrate-dependent. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands may be required. If a strong base like sodium tert-butoxide is causing decomposition, consider a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]

  • Solvent Choice: Toluene, dioxane, and THF are common solvents. If reagent solubility is an issue, a more polar solvent like tert-butanol can be considered.[8]

  • Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of starting materials or products. Monitor the reaction to find the optimal balance.

cluster_start Start: N-Arylation Reaction cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Buchwald-Hartwig Amination problem Low yield of N-arylpiperidine? Hydrodehalogenation observed? start->problem cause1 Catalyst Deactivation problem->cause1 Yes cause2 Suboptimal Ligand/Base problem->cause2 Yes cause3 Poor Solvent Choice problem->cause3 Yes cause4 Incorrect Temperature/Time problem->cause4 Yes solution1 Ensure Inert Atmosphere cause1->solution1 solution2 Screen Ligands and Bases cause2->solution2 solution3 Optimize Solvent cause3->solution3 solution4 Monitor Temperature and Time cause4->solution4

Caption: Troubleshooting workflow for N-arylation of piperidine.

Issue: Aza-Michael Addition as an Undesired Side Reaction

Question: I am working with a molecule that contains a maleimide group and am using piperidine for Fmoc-deprotection. My subsequent conjugation to a thiol is failing. What could be the cause?

Answer:

Piperidine can undergo an aza-Michael addition to the electron-deficient double bond of the maleimide ring.[1] This reaction forms a stable piperidine-succinimide adduct and consumes the maleimide, preventing its intended reaction with a thiol.

Troubleshooting Steps:

  • Modify the Synthetic Strategy: The most effective solution is to introduce the maleimide-containing moiety after the final piperidine deprotection step.

  • Use an Alternative Base: For Fmoc deprotection, consider using a less nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although its effectiveness and potential side reactions should be evaluated for your specific substrate.

Issue: Purification Challenges - Piperidine/Pyridine Azeotrope

Question: I am trying to purify piperidine from residual pyridine by distillation, but I am unable to achieve complete separation. Why is this happening?

Answer:

Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation impossible.[3][4] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[3][4]

Troubleshooting Steps:

  • Azeotropic Distillation with an Entrainer: Add a third component, an "entrainer" such as water or a non-aromatic hydrocarbon like toluene, to the mixture.[10][11][12] This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.

  • Purification via Salt Formation: Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not.[3][4] Bubbling CO₂ through a solution of the mixture will precipitate the piperidine salt, which can be separated by filtration. The piperidine can then be regenerated by treatment with a strong base.[4][10]

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine to Minimize Quaternary Salt Formation

Objective: To achieve selective mono-N-alkylation of piperidine while minimizing the formation of the quaternary ammonium salt byproduct.

Materials:

  • Piperidine (2.0 equivalents)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 equivalent)

  • Anhydrous acetonitrile

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (2.0 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the stirred piperidine solution dropwise over a period of several hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent and excess piperidine by rotary evaporation.

  • To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-alkylpiperidine.

Protocol 2: N-Arylation of Piperidine using Buchwald-Hartwig Amination

Objective: To synthesize an N-arylpiperidine from piperidine and an aryl halide.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Aryl halide (1.0 equivalent)

  • Piperidine (1.2 equivalents)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide (1.0 equivalent) and a stir bar.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe, followed by piperidine (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.

Protocol 3: Purification of Piperidine via Carbonate Salt Formation to Remove Pyridine

Objective: To remove pyridine impurity from piperidine.

Materials:

  • Crude piperidine containing pyridine

  • Anhydrous diethyl ether or other suitable organic solvent

  • Carbon dioxide (CO₂) gas source

  • Ice bath

  • Filtration apparatus

  • Aqueous solution of a strong base (e.g., NaOH)

Procedure:

  • Dissolve the crude piperidine in anhydrous diethyl ether in a flask.

  • Cool the mixture in an ice bath.

  • Bubble CO₂ gas through the solution with stirring. A white precipitate of the piperidine salt will form.

  • Continue bubbling until precipitation is complete.

  • Filter the solid piperidine salt and wash it with a small amount of cold diethyl ether. The filtrate will contain the pyridine.

  • To regenerate the free piperidine, dissolve the collected salt in water and add a strong base (e.g., NaOH solution) until the solution is strongly basic.

  • Extract the liberated piperidine into diethyl ether.

  • Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[4][10]

Signaling Pathways

Piperidine derivatives are known to interact with various biological targets and signaling pathways, making them important scaffolds in drug discovery. For example, certain piperidine-containing compounds have been shown to exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation piperidine Piperidine Derivative piperidine->raf

Caption: Inhibition of a kinase signaling pathway by a piperidine derivative.

References

Optimizing reaction conditions for the N-alkylation of piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperidine. Our aim is to help you overcome common challenges, optimize reaction conditions, and achieve higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of piperidine, and how can I prevent it?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2] This occurs when the initially formed tertiary amine undergoes a second alkylation. This byproduct can be highly water-soluble, complicating purification and lowering the yield of the desired product.[1]

To minimize or prevent this, consider the following strategies:

  • Control Stoichiometry: Use an excess of piperidine relative to the alkylating agent (e.g., 2-3 equivalents of piperidine to 1 equivalent of the alkylating agent).[1] Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3][4]

  • Choice of Base: Incorporating a weak, non-nucleophilic base can neutralize the acid produced during the reaction without promoting over-alkylation.[3]

  • Alternative Methods: Reductive amination is an excellent alternative that avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[1][4]

Q2: My N-alkylation reaction is very slow or incomplete. What are the likely causes and solutions?

A2: Slow or incomplete reactions can be attributed to several factors:

  • Protonation of Piperidine: The reaction of piperidine with an alkyl halide generates an acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[3] The addition of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (Hunig's base), is crucial to neutralize this acid.[2][3]

  • Poor Leaving Group: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate. The reactivity order is generally I > Br > Cl > F. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide.

  • Steric Hindrance: Sterically hindered alkylating agents or substituted piperidines can lead to slower reaction rates.[2] In such cases, increasing the reaction temperature may be necessary, but this should be done cautiously as it can also increase the rate of quaternary salt formation.[1]

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used and can help to dissolve the reactants and facilitate the reaction.[3]

Q3: How do I choose the right base and solvent for my N-alkylation reaction?

A3: The selection of base and solvent is critical for a successful reaction.

  • Bases: Weak, non-nucleophilic bases are generally preferred to minimize side reactions.[3] Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[2][3] The base neutralizes the acid formed during the reaction, preventing the protonation of the piperidine starting material.[3]

  • Solvents: Polar aprotic solvents are often the best choice as they can dissolve the piperidine and the alkylating agent, as well as stabilize the transition state of the reaction.[3] Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are widely used.[3] The choice may also depend on the solubility of your specific substrates and the desired reaction temperature.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired product and a highly water-soluble byproduct Formation of quaternary ammonium salt due to over-alkylation.[1]• Use an excess of piperidine (2-3 equivalents).[1]• Add the alkylating agent slowly using a syringe pump.[3]• Use a weaker alkylating agent (e.g., bromide instead of iodide).• Consider an alternative method like reductive amination.[1]
Reaction is slow or does not go to completion • Protonation of piperidine by the acid generated during the reaction.[3]• Poor leaving group on the alkylating agent.• Steric hindrance.[2]• Inappropriate solvent.• Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[3]• Use an alkylating agent with a better leaving group (I > Br > Cl).• Gently heat the reaction, monitoring for byproduct formation.[1]• Use a polar aprotic solvent like acetonitrile or DMF.[3]
Formation of multiple products • Competing side reactions.• Over-alkylation.• Reaction with solvent.• Optimize stoichiometry and reaction temperature.• Ensure the use of a non-reactive solvent.• Purify starting materials to remove any reactive impurities.
Difficulty in product isolation/purification • Product is a salt (quaternary ammonium or protonated tertiary amine).[1]• Product is highly polar.• During workup, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the amine and facilitate extraction into an organic solvent.[3]• Use a more polar solvent for extraction (e.g., dichloromethane or chloroform).• Consider purification by column chromatography on silica gel.[5]

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of piperidine using an alkyl halide in the presence of a base.

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN or DMF).

  • Add the base (e.g., K₂CO₃, 1.5 eq or DIPEA, 1.5 eq).[3][5]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the stirred solution.[3] For highly reactive alkyl halides, consider adding it via a syringe pump over several hours to minimize over-alkylation.[3]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature if heated.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by dissolving the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3][5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[5] Further purification can be achieved by column chromatography if necessary.[5]

Method 2: Reductive Amination

This method is an excellent alternative to direct alkylation and avoids the formation of quaternary ammonium salts.[4]

Materials:

  • Piperidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in the chosen solvent (e.g., DCM or DCE).[5]

  • Add a catalytic amount of acetic acid to facilitate the formation of the iminium intermediate.[5]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the stirred solution.[5]

  • Continue stirring at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the organic layer and extract the aqueous layer with the organic solvent.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[5]

  • Purify the crude product by column chromatography if necessary.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation of Piperidine

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CH₃IK₂CO₃MeCNRoom Temp12~70[3]
2CH₃IDIPEAMeCNRoom Temp12>70[3]
3CH₃INoneMeCNRoom Temp24Lower, mixture[3]
4(CH₂O)n / HCOOH--Reflux20Not specified[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions and the data presented is a qualitative representation based on literature.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Piperidine, Solvent, and Base B Inert Atmosphere (N2 or Ar) C Slowly Add Alkylating Agent B->C D Stir at RT or Gentle Heat C->D E Monitor by TLC/GC-MS D->E F Quench/Filter E->F G Solvent Removal F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography (if needed) I->J

Caption: General experimental workflow for the N-alkylation of piperidine.

troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is a water-soluble byproduct observed? start->q1 sol1 Likely Quaternary Salt. - Use excess piperidine - Slow addition of alkyl halide - Consider reductive amination q1->sol1 Yes q2 Was a base used? q1->q2 No sol2 Add a non-nucleophilic base (e.g., K2CO3, DIPEA) q2->sol2 No q3 What is the leaving group? q2->q3 Yes sol3 Use a better leaving group (I > Br > Cl) q3->sol3 Cl or F sol4 Consider steric hindrance. - Increase temperature cautiously - Use a less bulky reagent q3->sol4 Br or I

Caption: Troubleshooting guide for low-yield N-alkylation of piperidine.

References

Strategies for overcoming poor solubility of (2-(Piperidin-1-ylmethyl)phenyl)methanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of (2-(Piperidin-1-ylmethyl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor water solubility?

A1: this compound possesses a combination of polar and non-polar moieties. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is a bulky and relatively non-polar heterocyclic structure. The phenyl group is also hydrophobic. While the hydroxyl (-OH) and the tertiary amine groups are polar and can engage in hydrogen bonding, the overall large hydrophobic surface area of the molecule limits its solubility in water.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my biological assay. What can I do?

A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally 1% or less, to minimize its effect on the biological system.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid sudden changes in solvent polarity that trigger precipitation.

  • Use a Pre-warmed Buffer: Gently warming your aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup and the stability of the compound.

  • Incorporate a Solubilizing Excipient: Consider adding a small amount of a co-solvent or surfactant to your aqueous buffer to help maintain the compound's solubility.

Troubleshooting Guide: Strategies for Solubility Enhancement

This guide provides a systematic approach to improving the aqueous solubility of this compound. The following strategies can be explored individually or in combination.

Strategy 1: pH Adjustment

The piperidine moiety in this compound is basic. Therefore, its solubility is expected to be highly dependent on the pH of the aqueous solution. In acidic conditions, the tertiary amine will become protonated, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

Expected Outcome: The solubility of this compound is expected to be significantly higher at lower pH values.

Illustrative Data: Effect of pH on Solubility
pH Estimated Aqueous Solubility (µg/mL)
2.01000 - 5000
4.0100 - 500
6.010 - 50
7.4< 10
8.0< 5

Note: This data is estimated based on the general behavior of weakly basic compounds and should be confirmed experimentally.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Strategy 1.

Expected Outcome: The solubility of the compound will generally increase with a higher concentration of the co-solvent.

Illustrative Data: Co-solvent Effect on Solubility (at pH 7.4)
Co-solvent 10% (v/v) 20% (v/v) 40% (v/v)
Ethanol~2x increase~5x increase~15x increase
Propylene Glycol~3x increase~8x increase~25x increase
PEG 400~5x increase~15x increase~50x increase

Note: These are estimated fold-increases relative to the intrinsic aqueous solubility and should be confirmed experimentally.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent solubility in water.[2] For a molecule with the size of this compound, β-cyclodextrins and their derivatives are often suitable.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

  • Equilibration: Add an excess of this compound to each cyclodextrin solution.

  • Solubility Determination: Determine the concentration of the dissolved compound in each solution after equilibration, as described in Strategy 1.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

Expected Outcome: A linear increase in the solubility of the compound with increasing cyclodextrin concentration is expected for a 1:1 complex formation.

Illustrative Data: Cyclodextrin Solubility Enhancement
Cyclodextrin (Type) Estimated Solubility Enhancement Factor
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 100 fold
Sulfobutylether-β-cyclodextrin (SBE-β-CD)50 - 500 fold

Note: The enhancement factor is highly dependent on the specific compound-cyclodextrin interaction and should be determined experimentally.

Strategy 4: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their overall solubility.

Experimental Protocol: Surfactant-mediated Solubilization

  • Surfactant Selection: Choose non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic surfactants. Given the basic nature of the target compound, non-ionic surfactants are often a good starting point to avoid potential interactions.

  • Preparation of Surfactant Solutions: Prepare aqueous solutions of the selected surfactants at various concentrations, ensuring some are above their known CMC.

  • Solubility Determination: Measure the solubility of this compound in each surfactant solution using the shake-flask method.

Expected Outcome: A significant increase in solubility should be observed at surfactant concentrations above the CMC.

Illustrative Data: Surfactant Effect on Solubility
Surfactant (at 1% w/v) Estimated Solubility Enhancement Factor
Polysorbate 8020 - 150 fold
Cremophor EL50 - 300 fold

Note: The actual enhancement will depend on the specific surfactant and its concentration.

Visualization of Experimental Workflows and Concepts

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Evaluation Start Poorly Soluble Compound: This compound Determine_Solubility Determine Baseline Aqueous Solubility (pH 7.4) Start->Determine_Solubility pH_Adjustment pH Adjustment (Acidic Buffers) Determine_Solubility->pH_Adjustment Weakly Basic Nature Co_solvents Co-solvents (e.g., PEG 400, Ethanol) Determine_Solubility->Co_solvents Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Determine_Solubility->Cyclodextrins Surfactants Surfactants (e.g., Polysorbate 80) Determine_Solubility->Surfactants Analyze_Solubility Analyze Solubility Enhancement pH_Adjustment->Analyze_Solubility Co_solvents->Analyze_Solubility Cyclodextrins->Analyze_Solubility Surfactants->Analyze_Solubility Select_Method Select Optimal Method(s) Analyze_Solubility->Select_Method

Caption: A workflow for systematically enhancing the aqueous solubility of this compound.

Cyclodextrin_Mechanism cluster_0 Cyclodextrin Complexation cluster_1 Result CD Cyclodextrin Complex Inclusion Complex CD->Complex Drug Drug Molecule Drug->Complex Encapsulation Increased_Solubility Increased Apparent Aqueous Solubility Complex->Increased_Solubility Leads to CD_label Hydrophilic Exterior Cavity_label Hydrophobic Cavity

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Surfactant_Mechanism cluster_0 Surfactant Micelle Formation cluster_1 Result Monomer Surfactant Monomer Micelle Micelle Monomer->Micelle > CMC Increased_Solubility Increased Overall Aqueous Solubility Micelle->Increased_Solubility Results in Drug Drug Molecule Drug->Micelle Entrapment

Caption: Mechanism of surfactant-mediated solubilization via micelle formation.

References

Identifying and characterizing impurities in (2-(Piperidin-1-ylmethyl)phenyl)methanol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-(Piperidin-1-ylmethyl)phenyl)methanol. The focus is on the identification and characterization of impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

General Impurity Questions

Q1: What are the most common process-related impurities I should expect in my this compound samples?

A1: Process-related impurities can arise from starting materials, intermediates, by-products, and reagents used during synthesis.[1] The most common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-methylbenzaldehyde, 2-bromobenzyl alcohol, or phthalide and piperidine.

  • Positional Isomers: (3-(Piperidin-1-ylmethyl)phenyl)methanol and (4-(Piperidin-1-ylmethyl)phenyl)methanol are common by-products if the initial substitution reaction is not perfectly regioselective.

  • Oxidation Products: The benzylic alcohol group is susceptible to oxidation, which can form the corresponding aldehyde (2-(Piperidin-1-ylmethyl)benzaldehyde) or carboxylic acid (2-(Piperidin-1-ylmethyl)benzoic acid).

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., Toluene, Methanol, Dichloromethane) may be present.[1] Regulatory bodies like the ICH provide guidelines on acceptable limits for residual solvents.[2][3]

Q2: An unknown peak has appeared in my sample upon storage. What could it be?

A2: The appearance of new peaks during storage typically indicates degradation. For this compound, the most likely degradation pathway is the oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid, especially if exposed to air or light.

HPLC Troubleshooting

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound is often caused by interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[4] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) into the mobile phase can compete with your analyte for active sites on the stationary phase, improving peak shape.[4]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to provide better peak shapes for basic analytes.[5]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[6] Try diluting your sample.

Q4: I am observing drifting retention times in my HPLC analysis. What should I investigate?

A4: Drifting retention times suggest that the chromatographic conditions are not stable.[7] Consider these possibilities:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods.

  • Mobile Phase Composition Change: If your mobile phase is prepared by mixing solvents online, check that the pump proportioning valves are functioning correctly.[6][7] Evaporation of a volatile solvent component from the mobile phase reservoir can also alter the composition over time.

  • Temperature Fluctuations: Column temperature can significantly impact retention time. Use a column oven to maintain a constant temperature.[4]

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, altering the stationary phase chemistry and causing retention time shifts.[7] Flush the column with a strong solvent.

GC-MS Troubleshooting

Q5: I am having difficulty detecting my compound using GC-MS. Why might this be?

A5: this compound, being a polar compound with a tertiary amine and a primary alcohol, can be challenging for GC analysis.[8][9]

  • Thermal Instability: The compound may be degrading in the high-temperature injector port or on the column. Try lowering the injector temperature.

  • Poor Volatility: The compound may not be volatile enough for efficient transfer through the GC system. Derivatization of the alcohol group (e.g., silylation) can increase volatility.

  • Column Adsorption: The polar functional groups can interact strongly with active sites in the GC column, leading to poor peak shape or complete loss of the analyte. Use a deactivated column specifically designed for analyzing amines.

Q6: The mass spectrum for an impurity is dominated by a single fragment ion (e.g., m/z 58), making identification difficult. What can I do?

A6: Tertiary amines often produce a dominant fragment ion corresponding to alpha-cleavage, which can make interpretation challenging.[10] For the piperidin-1-ylmethyl group, this would lead to a stable iminium ion. To get more structural information:

  • Use Chemical Ionization (CI): CI is a softer ionization technique that is more likely to produce a visible molecular ion (M+H)+, which is crucial for determining the molecular weight of the unknown impurity.[10]

  • Lower the Electron Ionization (EI) Energy: Reducing the ionization energy from the standard 70 eV can sometimes preserve the molecular ion, although this will also reduce overall sensitivity.

NMR Characterization

Q7: How can NMR spectroscopy help me distinguish between the desired ortho- product and potential meta- and para- positional isomers?

A7: NMR spectroscopy is an excellent tool for differentiating isomers because the chemical shift and coupling patterns of the aromatic protons are highly dependent on the substitution pattern.[11][12]

  • Proton (¹H) NMR:

    • Ortho-isomer: Will show four distinct aromatic proton signals, often as multiplets, in the aromatic region (typically δ 7.0-7.5 ppm).

    • Meta-isomer: Will also show four distinct aromatic signals, but their chemical shifts and coupling patterns will differ from the ortho-isomer.

    • Para-isomer: Due to symmetry, it will show only two aromatic signals, typically two doublets (an AA'BB' system). This is the most straightforward to identify.[11]

  • 2D NMR (COSY): A ¹H-¹H COSY experiment will show correlations between adjacent protons on the aromatic ring, helping to confirm the connectivity and assign the substitution pattern.[11]

Data Summary Tables

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential OriginTypical Analytical Method
(3-(Piperidin-1-ylmethyl)phenyl)methanolPositional IsomerSynthesis By-productHPLC, NMR[11]
(4-(Piperidin-1-ylmethyl)phenyl)methanolPositional IsomerSynthesis By-productHPLC, NMR[11]
2-(Piperidin-1-ylmethyl)benzaldehydeOxidation ProductHPLC, GC-MS
2-Bromobenzyl alcoholUnreacted Starting MaterialGC-MS, HPLC
PiperidineUnreacted Starting MaterialGC-MS
TolueneResidual SolventReaction/PurificationGC-MS (Headspace)

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL

Table 3: Example GC-MS Method Parameters for Volatile Impurities

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 amu

Table 4: Key ¹H NMR Differentiators for Positional Isomers (Aromatic Region)

IsomerExpected Number of Aromatic SignalsExpected Multiplicity (Simplified)
Ortho 4Multiplets
Meta 4Multiplets, possibly one singlet-like peak
Para 2Two Doublets (AA'BB' system)

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Impurity Profiling

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of mobile phase A to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • System Preparation: Set up the HPLC system according to the parameters in Table 2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (mobile phase) to ensure the system is clean, followed by the prepared sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Identify impurities by comparing their retention times to those of known reference standards. Quantify impurities based on their peak area relative to the main peak (area percent) or using a calibration curve if reference standards are available.

Protocol 2: GC-MS Analysis for Volatile Impurities and Structure Elucidation

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol. The sample must be completely dry.

  • System Setup: Configure the GC-MS system using the parameters outlined in Table 3.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Examine the total ion chromatogram (TIC) for impurity peaks. For each peak of interest, analyze the corresponding mass spectrum. Perform a library search (e.g., NIST) to tentatively identify the compound.[10] For unknown impurities, interpret the fragmentation pattern to propose a structure. The presence of a molecular ion is critical for this step.

Protocol 3: NMR Spectroscopy for Isomer Identification

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If the aromatic region is crowded or difficult to interpret, acquire a 2D ¹H-¹H COSY spectrum. A ¹³C NMR spectrum can also be acquired to confirm the number of unique carbon environments.[11]

  • Data Analysis:

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each environment.

    • Analyze the chemical shifts and coupling constants (J-values) in the aromatic region (δ ~7-8 ppm) to determine the substitution pattern, as detailed in Table 4.

    • Use the COSY spectrum to establish proton-proton connectivity, confirming assignments.

Visualizations

G cluster_0 Impurity Identification Workflow Sample API Sample with Unknown Peak(s) HPLC HPLC-UV/DAD Analysis (Purity & Rt) Sample->HPLC LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Peak > 0.1% GCMS GC-MS Analysis (Volatiles & EI Spectrum) HPLC->GCMS Volatile Impurity Suspected Isolation Preparative HPLC or Column Chromatography LCMS->Isolation Unknown Mass Identification Impurity Identified & Characterized LCMS->Identification Matches Known Impurity GCMS->Identification NMR Structure Elucidation (1H, 13C, 2D NMR) Isolation->NMR NMR->Identification

Caption: General workflow for identifying and characterizing unknown impurities.

G cluster_1 HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed for Basic Analyte Check_pH Is Mobile Phase pH Low (2-3)? Start->Check_pH Check_Modifier Is a Basic Modifier (e.g., TEA) Used? Check_pH->Check_Modifier Yes Solution_pH Action: Lower pH of Mobile Phase Check_pH->Solution_pH No Check_Column Is an End-Capped Column Used? Check_Modifier->Check_Column Yes Solution_Modifier Action: Add 0.1% TEA to Mobile Phase Check_Modifier->Solution_Modifier No Check_Conc Is Sample Concentration High? Check_Column->Check_Conc Yes Solution_Column Action: Switch to a Modern End-Capped Column Check_Column->Solution_Column No Solution_Conc Action: Dilute Sample Check_Conc->Solution_Conc Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

G cluster_2 Formation of Positional Isomers SM Starting Material: Mixture of o, m, p Bromobenzyl Alcohol Piperidine + Piperidine SM->Piperidine Product_Ortho This compound [Desired Product] Piperidine->Product_Ortho Product_Meta (3-(Piperidin-1-ylmethyl)phenyl)methanol [Isomeric Impurity] Piperidine->Product_Meta Product_Para (4-(Piperidin-1-ylmethyl)phenyl)methanol [Isomeric Impurity] Piperidine->Product_Para

Caption: Relationship between starting materials and isomeric impurities.

References

How to prevent the degradation of (2-(Piperidin-1-ylmethyl)phenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of (2-(Piperidin-1-ylmethyl)phenyl)methanol during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.

Troubleshooting Guide: Degradation Issues

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue/Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing) Oxidation of the tertiary amine or benzylic alcohol.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Ensure the storage temperature is consistently low.
Changes in physical state (e.g., clumping) Absorption of moisture (hygroscopic nature).Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Chemical degradation.Review storage conditions (temperature, atmosphere, light exposure). Perform analytical tests to identify degradation products. Consider re-purification if necessary.
Reduced potency or altered biological activity Significant degradation of the compound.Re-qualify the material using appropriate analytical methods before use. If degradation is confirmed, procure a new batch and strictly adhere to recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place[1]. The ideal storage temperature is at or below 4°C. For extended storage, maintaining an inert atmosphere (e.g., by blanketing with nitrogen or argon) is advisable to prevent oxidation. The compound should also be protected from light.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a tertiary amine and a benzylic alcohol, the primary degradation pathways are likely to be oxidation. The tertiary amine can be oxidized to an N-oxide, while the benzylic alcohol can be oxidized to the corresponding aldehyde or further to a carboxylic acid[2][3]. Under certain conditions, such as exposure to high heat, degradation of the benzyl alcohol moiety could also lead to the formation of benzene, toluene, and benzaldehyde[4].

Q3: How can I detect degradation of this compound?

A3: Degradation can be detected and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS)[5][6]. These methods can separate the parent compound from its degradation products, allowing for an assessment of purity and the extent of degradation.

Q4: Is this compound sensitive to moisture?

A4: Yes, compounds containing amine functional groups are often hygroscopic, meaning they can absorb moisture from the air. Therefore, it is crucial to store this compound in a dry environment and in a tightly sealed container to prevent moisture absorption, which could potentially lead to degradation or physical changes in the material.

Experimental Protocols

Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound. It is a starting point and may require optimization and validation for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and analysis software

3. Preparation of Solutions:

  • Mobile Phase: A typical starting mobile phase could be a mixture of acetonitrile and water (e.g., 40:60 v/v) with the aqueous phase adjusted to a pH of 3.0 with formic acid. The final mobile phase should be filtered and degassed.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Chromatographic Conditions (Starting Point):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (pH 3.0 with formic acid) at a ratio of 40:60 (v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Column Temperature: 25°C

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression of the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in test samples by comparing their peak areas to the calibration curve. The appearance of new peaks with a corresponding decrease in the main peak area indicates degradation.

Visualizations

DegradationPathways cluster_main Storage Conditions cluster_degradation Degradation Products MainCompound This compound N_Oxide N-Oxide Derivative MainCompound->N_Oxide Oxidation (Amine) Aldehyde Aldehyde Derivative MainCompound->Aldehyde Oxidation (Alcohol) CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation ExperimentalWorkflow Start Sample Preparation (Stored Compound) HPLC HPLC Analysis (Protocol 1) Start->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration & Quantification) Data->Analysis Decision Assess Stability (Purity & Degradation Products) Analysis->Decision Stable Compound is Stable Decision->Stable No significant degradation Degraded Compound is Degraded (Review Storage) Decision->Degraded Degradation observed

References

Method development for the chiral separation of (2-(Piperidin-1-ylmethyl)phenyl)methanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation for (2-(Piperidin-1-ylmethyl)phenyl)methanol enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound and similar compounds.

Issue 1: Poor or No Enantiomeric Resolution

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for the enantiomers. What steps should I take to improve the separation?

  • Answer: Achieving good resolution in chiral separations often requires a systematic approach. Here is a workflow to troubleshoot and optimize your method:

    • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for screening.[1] If you are not seeing any separation, the selected CSP may not be suitable for your analyte.

    • Optimize the Mobile Phase: The composition of the mobile phase significantly influences chiral recognition.[1]

      • For Normal Phase (NP) HPLC:

        • Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).

        • Introduce additives. For a basic compound like this compound, a basic additive such as diethylamine (DEA) can improve peak shape and resolution.

      • For Reversed-Phase (RP) HPLC:

        • Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.

        • Optimize the pH of the aqueous phase.

        • Use appropriate additives to minimize unwanted interactions with the stationary phase.

    • Adjust the Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient to see the impact on resolution.

    • Lower the Flow Rate: Reducing the flow rate can sometimes enhance peak efficiency and, consequently, improve resolution.[2]

    G Start Poor or No Resolution (Rs < 1.5) CSP Is the CSP appropriate? Start->CSP ScreenCSPs Screen different CSPs (e.g., polysaccharide-based) CSP->ScreenCSPs No OptimizeMP Optimize Mobile Phase (Modifier ratio, additives) CSP->OptimizeMP Yes ScreenCSPs->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp End Resolution Achieved OptimizeMP->End Resolution Improved CheckColumn Check Column Health (Efficiency, backpressure) OptimizeTemp->CheckColumn OptimizeTemp->End Resolution Improved CheckColumn->Start Still Poor CheckColumn->End Problem Solved

    Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

  • Question: The peaks for my enantiomers are asymmetrical with a pronounced tail. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.

    • Add a Mobile Phase Modifier: Since this compound is a basic compound, interactions with acidic silanol groups on the silica support of the CSP can cause tailing. Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase can mitigate these interactions and improve peak shape.

    • Reduce Sample Concentration: Injecting too much sample can lead to column overload and result in peak tailing.[1] Try diluting your sample and re-injecting.

    • Check Column Health: A decline in column performance can lead to poor peak shapes. If the column has been used extensively, it may need to be regenerated according to the manufacturer's instructions or replaced.[3]

Issue 3: Split Peaks

  • Question: I am observing split peaks for my enantiomers. What could be the cause and how do I fix it?

  • Answer: Split peaks can arise from several issues related to the injection solvent, column problems, or temperature fluctuations.[4][5]

    • Injection Solvent Incompatibility: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase.[4][6] Dissolving the sample in a solvent stronger than the mobile phase is a common cause of peak splitting. Try dissolving your sample in the initial mobile phase.

    • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to be distributed unevenly, leading to split peaks.[6] Backflushing the column (if permissible by the manufacturer) or using an in-line filter can help. In case of a void, the column may need to be replaced.

    • Temperature Fluctuations: Inconsistent temperature across the column can lead to peak distortion.[5] Ensure the column oven is functioning correctly and maintaining a stable temperature.

    G Start Split Peak Observed CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent ChangeSolvent Dissolve sample in mobile phase or weaker solvent CheckSolvent->ChangeSolvent Yes CheckColumn Is there a column void or partial blockage? CheckSolvent->CheckColumn No End Peak Shape Restored ChangeSolvent->End Backflush Backflush column (if applicable) or replace CheckColumn->Backflush Yes CheckTemp Are there temperature fluctuations? CheckColumn->CheckTemp No Backflush->End CheckTemp->Start No, other issue StabilizeTemp Ensure stable column temperature CheckTemp->StabilizeTemp Yes StabilizeTemp->End

    Caption: Troubleshooting decision tree for split peaks.

Frequently Asked Questions (FAQs)

  • Question 1: What type of chiral column is best for separating this compound enantiomers?

    • Answer: While there is no universal chiral stationary phase (CSP), polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly versatile and often successful for a wide range of compounds, including those with aromatic and amine functionalities.[7] A screening approach using a few different polysaccharide-based CSPs is recommended to find the optimal column.

  • Question 2: Should I use Normal Phase (NP), Reversed-Phase (RP), or Supercritical Fluid Chromatography (SFC) for this separation?

    • Answer: All three modes can be effective.

      • Normal Phase (NP): Often provides excellent selectivity for chiral separations and is a good starting point. It typically uses non-polar mobile phases like hexane with an alcohol modifier.

      • Reversed-Phase (RP): Uses aqueous-organic mobile phases and can be advantageous if your compound is more soluble in these solvents or if you need to interface with mass spectrometry using common ESI sources.

      • Supercritical Fluid Chromatography (SFC): This technique is gaining popularity for chiral separations due to its high efficiency, fast analysis times, and reduced solvent consumption.[8] It often uses supercritical CO₂ with a co-solvent like methanol.

  • Question 3: How can I reverse the elution order of the enantiomers?

    • Answer: Reversing the elution order can sometimes be achieved by:

      • Switching to a CSP with the opposite chirality (if available).

      • Changing the mobile phase modifier (e.g., from isopropanol to ethanol in NP).

      • For some Pirkle-type CSPs, changing the derivatization of the analyte.

      • In some cases, a significant change in temperature can also alter the elution order.

  • Question 4: Why is a basic additive like diethylamine (DEA) often recommended for the mobile phase?

    • Answer: this compound contains a basic piperidine nitrogen. This basic site can interact strongly with residual acidic silanol groups on the surface of the silica-based CSP, leading to poor peak shape (tailing) and reduced resolution. A basic additive like DEA competes for these active sites, masking them from the analyte and resulting in more symmetrical peaks and improved chromatography.[7]

  • Question 5: What is a typical starting point for method development?

    • Answer: A good starting point is to screen several polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) under both NP and RP conditions. For NP, a mobile phase of Hexane/Isopropanol (90:10) with 0.1% DEA is a common starting point. For RP, Acetonitrile/Water with 0.1% Formic Acid or a buffer is a reasonable start.

Experimental Protocols

Below is a representative protocol for chiral method development screening.

Protocol: Chiral HPLC Screening for this compound

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

    • Dilute this stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.

  • HPLC System and Columns:

    • HPLC system with UV detector.

    • Chiral columns for screening (example set):

      • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for screening.

  • Screening Conditions:

    • Normal Phase (NP) Screening:

      • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: ~220 nm (or determined by UV scan)

      • Injection Volume: 5 µL

    • Reversed-Phase (RP) Screening:

      • Mobile Phase A: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate

      • Mobile Phase B: Methanol/Water (60:40, v/v) with 0.1% Formic Acid

      • Flow Rate: 0.8 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: ~220 nm

      • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate the first column with the first mobile phase until a stable baseline is achieved.

    • Inject the sample and run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Evaluate the chromatogram for any signs of separation (e.g., peak broadening, shoulders, or two distinct peaks).

    • Repeat the injection for each combination of column and mobile phase.

  • Optimization:

    • Once partial separation is observed, optimize the method by systematically adjusting the mobile phase composition (modifier percentage), temperature, and flow rate to achieve a resolution (Rs) of >1.5.

Data Presentation

The following tables summarize typical starting conditions for the chiral separation of piperidine derivatives on polysaccharide-based columns, which can be used as a starting point for method development for this compound.

Table 1: Normal Phase HPLC Screening Conditions for Piperidine Derivatives

ParameterCondition 1Condition 2
Chiral Column Chiralpak OD-HChiralpak IE-3
Mobile Phase Hexane:Ethanol:TFA (98:2:0.2)Hexane:IPA:TFA (95:5:0.1)
Flow Rate 0.5 mL/min1.2 mL/min
Temperature 15 °C40 °C
Analyte Class N-Boc-3-hydroxypiperidineN-Boc-3-hydroxypiperidine

Data adapted from a study on N-Boc-3-hydroxypiperidine.

Table 2: Reversed-Phase HPLC Screening Conditions for Piperidine Derivatives

ParameterCondition 1Condition 2
Chiral Column Chiralpak IG-UChiralpak IA
Mobile Phase Acetonitrile:10 mM Ammonium Bicarbonate (40:60)Methanol:Acetonitrile:Water:TEA (70:10:20:0.1)
Flow Rate 0.3 mL/min1.0 mL/min
Temperature 25 °CAmbient
Analyte Class Piperidine Carboxylic Acid HydrazidePiperidine-2,6-dione Analogues

Data adapted from studies on various piperidine derivatives.

References

Technical Support Center: Resolving Peak T-ailing and Broadening in the HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the HPLC analysis of piperidine-containing compounds.

Troubleshooting Guide

Peak tailing and broadening are frequent challenges in the HPLC analysis of basic compounds like piperidines. These issues can compromise resolution, affect accurate quantification, and lead to unreliable results. This guide offers a systematic approach to diagnosing and resolving these problems.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that extends from the peak maximum. It is the most common peak shape problem for basic analytes.

Primary Cause: Secondary Interactions with Silanol Groups

The primary reason for peak tailing of basic compounds in reversed-phase HPLC is the interaction between the protonated (positively charged) piperidine nitrogen and ionized (negatively charged) residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3][4][5] This secondary ionic interaction causes some analyte molecules to be retained longer, resulting in a "tail."

Troubleshooting Workflow for Peak Tailing

G cluster_mp Mobile Phase Modifications cluster_col Column Selection cluster_meth Method Parameter Optimization cluster_samp Sample and Injection Check start Peak Tailing Observed mobile_phase Step 1: Modify Mobile Phase start->mobile_phase lower_ph Lower pH to 2-3 mobile_phase->lower_ph Protonates silanols add_additive Add Competing Base (e.g., TEA) mobile_phase->add_additive Masks silanols increase_buffer Increase Buffer Strength mobile_phase->increase_buffer Shields interactions column_choice Step 2: Evaluate Column Chemistry endcapped Use End-Capped/Base-Deactivated Column column_choice->endcapped polar_embedded Try Polar-Embedded or CSH Column column_choice->polar_embedded non_silica Consider Non-Silica Based Column column_choice->non_silica method_params Step 3: Adjust Method Parameters temp Optimize Temperature method_params->temp sample_prep Step 4: Check Sample & Injection overload Reduce Concentration/Volume sample_prep->overload solvent Check Sample Solvent sample_prep->solvent end Symmetrical Peak Achieved lower_ph->column_choice add_additive->column_choice increase_buffer->column_choice endcapped->method_params polar_embedded->method_params non_silica->method_params temp->sample_prep overload->end solvent->end

Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.

Issue 2: Peak Broadening

Peak broadening results in wider peaks than expected, which can decrease resolution and sensitivity. While some broadening is inherent to the chromatographic process, excessive broadening often indicates a problem.

Common Causes and Solutions:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peaks to broaden.

    • Solution: Use tubing with a smaller internal diameter and minimize tubing length. Ensure all fittings are properly connected to avoid dead volume.[3]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or a void at the column inlet can lead to peak broadening.

    • Solution: Use a guard column to protect the analytical column.[6] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. In many cases, the column will need to be replaced.

  • High Flow Rate: Operating at a flow rate significantly above the column's optimum can reduce efficiency and broaden peaks.[7]

    • Solution: Reduce the flow rate. For basic compounds, the optimal flow rate may be lower than for neutral compounds.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for piperidine compounds?

A1: The most common cause is the secondary interaction between the basic piperidine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[2][3][4][5] At mobile phase pH values above 3, silanol groups can become deprotonated (negatively charged) and interact with the protonated (positively charged) piperidine analyte, leading to a secondary retention mechanism that causes tailing.

Q2: How does mobile phase pH affect the peak shape of piperidine derivatives?

A2: Mobile phase pH is a critical parameter. By lowering the pH to a range of 2-3, the silanol groups are protonated (neutral), which minimizes their ionic interaction with the protonated basic analyte, leading to significantly improved peak symmetry.[4][9]

Q3: What are "competing bases" and how do they work?

A3: Competing bases, such as triethylamine (TEA) or diethylamine (DEA), are small basic molecules added to the mobile phase in low concentrations (e.g., 0.05-0.1%).[7][10][11][12] They are more volatile and interact with the active silanol sites on the stationary phase, effectively "masking" them from the piperidine analyte and reducing peak tailing.[10][12] However, be aware that these additives can sometimes shorten column life and may cause ion suppression in LC-MS.[10]

Q4: When should I consider using a different HPLC column?

A4: If modifying the mobile phase does not resolve peak tailing, or if you are developing a new method, selecting an appropriate column is crucial.

  • High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from high-purity silica and are "end-capped," meaning the residual silanol groups are chemically bonded with an inert group to reduce their activity.[10]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which helps to shield the analyte from residual silanols.[13][14][15]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge that repels basic analytes, improving peak shape at low pH.[10]

  • Non-Silica Based Columns: Columns with stationary phases made of polymers or zirconia eliminate silanol interactions entirely.[10]

Q5: Can my sample preparation and injection volume affect peak shape?

A5: Yes. Injecting too much sample (column overload) can saturate the stationary phase, leading to both peak tailing and broadening.[2][16][17] Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[16] It is always best to dissolve the sample in the initial mobile phase composition if possible.

Q6: How does temperature affect the analysis of piperidine compounds?

A6: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[4][18] For basic compounds, elevated temperatures can sometimes improve peak shape by accelerating the kinetics of the interaction with the stationary phase.[7][8] However, the effect of temperature on selectivity can vary, so it should be optimized for each specific method.[18]

Data Presentation

The following tables illustrate the expected impact of various troubleshooting steps on the peak shape of a model piperidine compound. The USP Tailing Factor (Tf) is used to quantify peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.[9]

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase ConditionUSP Tailing Factor (Tf)
pH 7.0 (e.g., Phosphate Buffer)2.1
pH 3.0 (e.g., 0.1% Formic Acid)1.2

Note: Data is illustrative and based on typical improvements observed for basic compounds.[4]

Table 2: Effect of Mobile Phase Additive on Tailing Factor

Mobile Phase Condition (at pH 7.0)USP Tailing Factor (Tf)
No Additive2.1
0.1% Triethylamine (TEA)1.3

Note: Data is illustrative. Competing bases can significantly reduce tailing but may have other effects on the chromatography.[10][12]

Table 3: Comparison of Column Chemistries

Column TypeUSP Tailing Factor (Tf)
Standard C18 (Type A Silica)2.3
End-Capped C18 (Type B Silica)1.5
Polar-Embedded C181.1

Note: Data is illustrative. Modern column technologies are designed to minimize secondary interactions with basic analytes.[10][13]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes the adjustment of mobile phase pH to minimize peak tailing of a basic piperidine compound.

  • Mobile Phase Preparation:

    • Aqueous Phase (A) at pH 3.0: Prepare a 10 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.0 using formic acid.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Start with a gradient of 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[19]

    • Detection: UV at an appropriate wavelength for your analyte (e.g., 210-230 nm for compounds with limited chromophores).

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

    • Prepare your piperidine standard and sample in the initial mobile phase composition.

    • Inject the standard and sample.

    • Evaluate the peak shape. The tailing factor should be significantly reduced compared to analysis at a neutral pH.[2]

Protocol 2: Using a Competing Base to Mitigate Peak Tailing

This protocol outlines the use of triethylamine (TEA) as a mobile phase additive to mask active silanol sites.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a solution of 0.1% (v/v) TEA in HPLC-grade water. Adjust the pH to a suitable value (e.g., 7.0) with a compatible acid like phosphoric acid if necessary.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Use the same column and other chromatographic parameters as in Protocol 1.

  • Procedure:

    • Equilibrate the column thoroughly with the TEA-containing mobile phase. It may take longer to achieve a stable baseline.

    • Inject your piperidine standard and sample.

    • Compare the peak shape to the analysis without TEA. A significant reduction in tailing should be observed.

Visualizations

Signaling Pathway of Peak Tailing

G cluster_analyte Piperidine Analyte cluster_sp Silica Stationary Phase cluster_interaction Secondary Interaction cluster_result Chromatographic Result piperidine Piperidine (R3NH+) interaction Ionic Attraction piperidine->interaction Protonated Base silanol Ionized Silanol (Si-O-) silanol->interaction Anionic Site tailing Peak Tailing interaction->tailing Causes

Caption: Interaction between protonated piperidine and ionized silanol groups leading to peak tailing.

Logical Relationship of Troubleshooting Steps

G start Poor Peak Shape q1 Is it Tailing or Broadening? start->q1 tailing_path Tailing q1->tailing_path Tailing broadening_path Broadening q1->broadening_path Broadening check_ph Adjust Mobile Phase pH / Additives tailing_path->check_ph check_ecv Check for Extra-Column Volume broadening_path->check_ecv check_column Evaluate Column Choice check_ph->check_column If tailing persists solution Improved Peak Shape check_column->solution check_col_health Inspect Column Health check_ecv->check_col_health If broadening persists check_col_health->solution

Caption: A logical workflow for troubleshooting common peak shape issues in HPLC.

References

Technical Support Center: Optimizing Reactions Catalyzed by (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (2-(Piperidin-1-ylmethyl)phenyl)methanol as a ligand in catalytic reactions. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is primarily used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its structure is well-suited for reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. The piperidinylmethyl group can coordinate to the metal center, influencing its catalytic activity and stability.

Q2: What is a typical starting catalyst loading percentage for optimization experiments with this ligand?

A2: A general starting point for catalyst loading optimization is in the range of 1-5 mol% of the palladium precursor. For many reactions, an initial loading of 2 mol% is a common starting point for screening and optimization studies.[1][2] The optimal loading is highly dependent on the specific substrates, reaction scale, and desired reaction time.

Q3: How does the metal-to-ligand ratio affect the catalytic system?

A3: The metal-to-ligand ratio is a critical parameter that influences the formation, activity, and stability of the active catalytic species. A common starting point is a 1:1 to 1:2 ratio of palladium to the this compound ligand. An excess of the ligand can sometimes prevent catalyst decomposition, but a large excess may inhibit the reaction by occupying coordination sites on the metal.

Q4: What are common solvents and bases used in conjunction with this ligand?

A4: The choice of solvent and base is crucial for the success of cross-coupling reactions.

  • Solvents: Anhydrous and degassed solvents are essential. Toluene, dioxane, and THF are commonly used for palladium-catalyzed cross-coupling reactions.[3]

  • Bases: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed.[1][3] Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be effective for certain substrates but might require higher temperatures or longer reaction times.[3]

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by systems employing this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.• Ensure the use of a high-quality, air-stable precatalyst.• If using a source like Pd(OAc)₂, consider a pre-reduction step by stirring with the ligand before adding other reagents.[1]• Increase the reaction temperature to facilitate catalyst activation.[1]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity.• Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). See Table 1 for an illustrative example.• For challenging or sterically hindered substrates, higher catalyst loadings may be necessary.[2]
Inappropriate Base or Solvent: The chosen base may not be strong enough, or the reagents may have poor solubility in the solvent.• Switch to a stronger base, such as NaOtBu.[1]• Screen alternative solvents like dioxane or THF to ensure all components are soluble at the reaction temperature.[3]
Reaction Stalls or is Sluggish Catalyst Deactivation: The active catalyst may be decomposing over the course of the reaction.• Increase the ligand-to-metal ratio (e.g., from 1:1 to 1:1.5) to potentially stabilize the catalyst.• Ensure strictly anaerobic and anhydrous conditions, as oxygen and water can deactivate the catalyst.
Product Inhibition: The reaction product may be coordinating to the palladium center and inhibiting further catalysis.• Monitor the reaction closely and aim for the shortest possible reaction time by optimizing other parameters like temperature and concentration.[1]
Formation of Side Products Competing Side Reactions (e.g., Hydrodehalogenation): This can be an issue, particularly with certain substrates and catalyst systems.• The choice of ligand is crucial. The use of this compound is intended to minimize such side reactions, but further optimization of the metal-to-ligand ratio may be required.• Lowering the reaction temperature might reduce the rate of side reactions relative to the desired coupling.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

The following data is representative and intended to serve as a guide for optimization. Actual results will vary based on specific substrates and conditions.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.52435
21.02468
32.01292
43.01293
55.0895

Table 2: Example of Base and Solvent Screening

This table provides an example of how base and solvent choice can impact the outcome of a representative N-arylation reaction.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene11045
2K₃PO₄Dioxane10065
3NaOtBuToluene10092
4NaOtBuDioxane10088
5LHMDSTHF8075

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed N-Arylation Reaction

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), this compound (2.2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the Schlenk tube.[2]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the catalyst and inorganic salts.[2]

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Aryl Halide - Amine - Pd Precatalyst - Ligand - Base solvent Add Anhydrous Degassed Solvent react Heat and Stir (e.g., 80-110 °C) reagents->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup Cool and Quench monitor->workup filter Filter through Celite workup->filter extract Extraction filter->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for a typical N-arylation reaction.

Caption: Troubleshooting flowchart for low reaction yield.

References

Troubleshooting guide for reductive amination reactions to synthesize piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine analogs via reductive amination.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination process in a question-and-answer format.

Question 1: Why is my reductive amination reaction showing low to no product yield?

Answer:

Low or no yield in a reductive amination reaction can stem from several factors, primarily related to inefficient imine or iminium ion formation, decomposition of the reducing agent, or suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Verify Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound and the amine to form the imine intermediate can be unfavorable.[2]

    • pH Adjustment: Ensure the reaction medium is mildly acidic (pH 4-7).[1] An overly acidic environment (pH < 4) will protonate the amine, rendering it non-nucleophilic, while a basic medium will not sufficiently activate the carbonyl group.[3]

    • Water Removal: The formation of the imine intermediate generates water. This equilibrium can be driven towards the product by removing water. Consider adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate.[1]

    • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate using techniques like TLC or NMR.[1][4]

  • Check Reducing Agent Activity: The choice and handling of the reducing agent are critical.

    • Reagent Stability: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive and can decompose if not handled under anhydrous conditions.[1] Ensure you are using a fresh, properly stored batch of the reagent.

    • Reagent Suitability: For one-pot reactions, a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often good choices.[1][5][6] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[1][6]

  • Optimize Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating to achieve completion.[1] Conversely, for highly reactive substrates or to minimize side reactions, cooling the reaction mixture, especially during the addition of the reducing agent, may be necessary.[1]

    • Stoichiometry: Carefully control the ratio of amine to carbonyl compound. An excess of the amine can sometimes lead to dialkylation, while an excess of the carbonyl compound may remain as an impurity.[1]

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low or No Product Yield check_imine Verify Imine Formation start->check_imine check_reductant Check Reducing Agent start->check_reductant check_conditions Optimize Conditions start->check_conditions solution_ph Adjust pH (4-7) check_imine->solution_ph solution_water Add Dehydrating Agent check_imine->solution_water solution_reagent Use Fresh/Appropriate Reagent check_reductant->solution_reagent solution_temp Adjust Temperature check_conditions->solution_temp solution_stoichiometry Optimize Stoichiometry check_conditions->solution_stoichiometry end_goal Improved Yield solution_ph->end_goal solution_water->end_goal solution_reagent->end_goal solution_temp->end_goal solution_stoichiometry->end_goal

Caption: Troubleshooting workflow for low yield in reductive amination.

Question 2: I am observing significant side products in my reaction. How can I minimize their formation?

Answer:

The formation of side products is a common issue in reductive amination. The most prevalent side reactions are the over-alkylation of primary amines to form tertiary amines and the reduction of the starting carbonyl compound to an alcohol.[1][7]

Troubleshooting Steps:

  • Minimizing Over-alkylation (for primary amines):

    • Stepwise (Indirect) Procedure: A reliable method to prevent over-alkylation is to perform the reaction in two distinct steps. First, form the imine, and after its formation is complete (monitored by TLC or NMR), add the reducing agent.[1]

    • Stoichiometry Control: Use a 1:1 ratio of the primary amine and the carbonyl compound. Using a large excess of the amine should be avoided.

    • Choice of Reducing Agent: Employing a less reactive reducing agent like sodium triacetoxyborohydride can help minimize this side reaction.[1]

  • Preventing Carbonyl Reduction:

    • Selective Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is particularly effective at a slightly acidic pH (around 4-5) for this purpose.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is also a good choice due to its mild nature.[5]

    • Stepwise Addition: If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.[1][6]

Table 1: Comparison of Common Reducing Agents and Their Selectivity

Reducing AgentTypical ConditionsSelectivityNotes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mildly acidic to neutral (pH 5-7), Room TempHigh selectivity for imines/iminium ions over ketones and aldehydes.[5]Moisture sensitive. Often the preferred reagent for its high yields and fewer side products.[1][5]
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidic (pH 4-5)Highly selective for iminium ions over carbonyls.[1]Toxic (can generate HCN gas), requires careful handling.[1]
Sodium Borohydride (NaBH₄)Neutral to slightly basic, often added after imine formationLess selective; can reduce both the imine and the starting carbonyl.[1][6]Stronger reducing agent. Best used in a stepwise procedure.[1]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Neutral, various pressures and temperaturesGenerally good selectivity for the imine.[2]Can reduce other functional groups (e.g., alkenes, alkynes).[8]

Question 3: My product is difficult to purify. What strategies can I use?

Answer:

Purification challenges often arise from the similar polarities of the product amine and unreacted starting materials or byproducts.

Troubleshooting Purification:

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent.

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.[1]

  • Chromatography: If acid-base extraction is insufficient, column chromatography is a standard alternative. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the specific properties of your piperidine analog.

  • Crystallization: If your product is a solid, crystallization can be an excellent purification technique.

Logical Flow for Product Purification:

PurificationWorkflow start Crude Product Mixture extraction Acid-Base Extraction start->extraction chromatography Column Chromatography extraction->chromatography Impure pure_product Purified Piperidine Analog extraction->pure_product Successful crystallization Crystallization chromatography->crystallization If Solid chromatography->pure_product Successful crystallization->pure_product

Caption: General purification workflow for piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a reductive amination reaction? A1: The optimal pH is typically in the mildly acidic range of 4-7.[1] This is a crucial balance: a lower pH accelerates the formation of the electrophilic iminium ion, but a pH that is too low will protonate the amine starting material, making it non-nucleophilic.[3]

Q2: Can I run the reaction as a one-pot synthesis? A2: Yes, one-pot (direct) reductive amination is very common and efficient, especially when using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method involves mixing the carbonyl compound, the amine, and the reducing agent together in the same vessel.[2]

Q3: What are the advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃)? A3: NaBH(OAc)₃ is often the reagent of choice due to its mildness, high selectivity for imines over carbonyls, and its effectiveness under neutral to weakly acidic conditions.[1][5] It is less toxic than sodium cyanoborohydride and generally provides high yields with fewer byproducts.[1]

Q4: How do I choose between a direct (one-pot) and an indirect (stepwise) reductive amination? A4: The choice depends on the substrates and the potential for side reactions.

  • Direct (One-Pot): More convenient and often sufficient for many reactions, especially with ketones or when using secondary amines.[5]

  • Indirect (Stepwise): Preferred when reacting primary amines with aldehydes to prevent over-alkylation.[1][9] It allows for better control by ensuring the complete formation of the imine before introducing the reducing agent.

Workflow Comparison: Direct vs. Indirect Reductive Amination

AminationComparison cluster_direct Direct (One-Pot) Method cluster_indirect Indirect (Stepwise) Method d1 Combine Amine, Carbonyl, and Reducing Agent d2 Reaction (Imine Formation & Reduction in situ) d1->d2 d3 Workup d2->d3 i1 Combine Amine and Carbonyl i2 Imine Formation (Monitor Completion) i1->i2 i3 Add Reducing Agent i2->i3 i4 Reduction i3->i4 i5 Workup i4->i5

Caption: Comparison of direct and indirect reductive amination workflows.

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for the reaction of ketones with primary or secondary amines, or aldehydes with secondary amines.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ketone or aldehyde (1.0 eq) and the amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.[8][9]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic, so cooling in an ice bath might be necessary for reactive substrates.

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product as needed (see purification guide).

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This protocol is particularly useful for preventing over-alkylation when reacting a primary amine with an aldehyde.[1]

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in a protic solvent like methanol or ethanol.[1]

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, adding a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[1]

  • Once imine formation is complete, the reaction mixture can be used directly in the next step.

Step B: Reduction of the Imine

  • Cool the solution containing the imine in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify as necessary.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the catalytic performance of (2-(Piperidin-1-ylmethyl)phenyl)methanol and its structural analogs. The focus is on their application as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones, a crucial reaction in the synthesis of chiral alcohols for pharmaceutical intermediates.

The asymmetric transfer hydrogenation of ketones to produce enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis. The efficiency and stereoselectivity of this reaction are highly dependent on the nature of the chiral ligand coordinated to the metal center, typically ruthenium. Amino alcohols, a class of ligands possessing both a nitrogen and a hydroxyl group, have proven to be particularly effective in this catalytic process. This guide delves into the catalytic activity of this compound and compares it with related structures, providing available experimental data and detailed protocols to facilitate further research and development.

Performance Comparison of Amino Alcohol Ligands

The catalytic activity of amino alcohol ligands is typically evaluated by the conversion of the substrate (e.g., acetophenone) and the enantiomeric excess (ee) of the resulting chiral alcohol product. The following tables summarize the performance of various amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, providing a basis for comparison with the target compound, this compound. Due to the limited availability of direct comparative studies under identical conditions, the data presented is collated from various sources. Researchers should consider the variations in reaction conditions when interpreting these results.

Table 1: Catalytic Performance of this compound and Analogues in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Conversion (%)ee (%)Reference
This compound[RuCl₂(p-cymene)]₂KOHi-PrOH2512Data not availableData not availableN/A
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂KOHi-PrOH280.5>9995 (R)[1]
(1R,2S)-Norephedrine[RuCl₂(p-cymene)]₂KOHi-PrOH281>9991 (R)[1]
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol[Ru(cod)Cl₂]KOHi-PrOH82249885 (R)[2]
Chitosan-derived ligand[Ru(p-cymene)Cl₂]₂HCOONaH₂O5024up to 95up to 86[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of a related amino alcohol ligand and for the asymmetric transfer hydrogenation of acetophenone.

Synthesis of (1-Methylpiperidin-4-yl)methanol (A representative related compound)

Materials:

  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Sodium hydroxide (NaOH) solution (4M aq.)

  • Argon atmosphere

Procedure: [4]

  • A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.94 g, 9.0 mmol) in anhydrous THF (15.0 mL) is added dropwise to a 1M solution of LiAlH₄ in THF (13.5 mL, 13.5 mmol) under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 17 hours and then cooled to 0°C.

  • A mixture of THF and water (1:1 ratio, 1.5 mL) is added dropwise, resulting in the formation of a gelatinous white solid.

  • A 4M aqueous NaOH solution (0.6 mL) is then added.

  • The resulting solid is filtered off and the filtrate is concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by distillation under reduced pressure.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand (e.g., (1S,2R)-1-Amino-2-indanol)

  • Acetophenone

  • Isopropyl alcohol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Nitrogen or Argon atmosphere

Procedure: [1]

  • In a Schlenk flask under a nitrogen or argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) are dissolved in i-PrOH (5 mL).

  • The mixture is stirred at room temperature for 20 minutes to allow for the in-situ formation of the catalyst.

  • A 0.1 M solution of KOH in i-PrOH (1 mL) is then added to the catalyst solution.

  • Acetophenone (1.0 mmol) is added to the reaction mixture.

  • The reaction is stirred at the desired temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched with a few drops of acetic acid.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Mechanistic Insights and Visualization

The widely accepted mechanism for the ruthenium-catalyzed asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalyst. The reaction proceeds through a six-membered pericyclic transition state where the hydride is transferred from the metal center and a proton is transferred from the protonated amine of the ligand to the carbonyl group of the ketone.

Below is a DOT language script to generate a diagram of the proposed catalytic cycle.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Ru_precatalyst [Ru]-Cl + Ligand-OH Active_catalyst [Ru]-H (Active Catalyst) Ru_precatalyst->Active_catalyst + i-PrOH - HCl - Acetone Ketone_complex Ketone Coordination Active_catalyst->Ketone_complex + Ketone Transition_state Six-membered Transition State Ketone_complex->Transition_state Product_release Product Release Transition_state->Product_release Hydride and Proton Transfer Product_release->Active_catalyst - Chiral Alcohol + i-PrOH - Acetone Alcohol_product Chiral Alcohol Product_release->Alcohol_product Acetone Acetone Product_release->Acetone Ketone Prochiral Ketone Ketone->Ketone_complex iPrOH i-PrOH iPrOH->Ru_precatalyst

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Structure-Activity Relationship

The catalytic performance of amino alcohol ligands in asymmetric transfer hydrogenation is influenced by several structural features:

  • Steric Hindrance: Bulky substituents near the stereocenter of the ligand can enhance enantioselectivity by creating a more defined chiral pocket around the metal center, which better discriminates between the two prochiral faces of the ketone.

  • Electronic Effects: The electronic properties of the ligand, influenced by substituents on the aromatic rings or the alkyl backbone, can affect the electron density at the metal center, thereby influencing its catalytic activity.

  • Rigidity of the Ligand Backbone: Conformationally rigid ligands, such as those derived from indanol or those with cyclic structures, often exhibit higher enantioselectivities. This rigidity helps to maintain a well-defined chiral environment throughout the catalytic cycle.

  • N-H Moiety: The presence of an N-H group in the ligand is crucial for the concerted transfer of a proton in the outer-sphere mechanism, which is believed to be the operative pathway for many of these catalysts.

Conclusion

This compound belongs to a promising class of amino alcohol ligands for asymmetric catalysis. While specific comparative data for this compound is currently limited in the literature, the analysis of related structures provides valuable insights into the key structural features that govern catalytic activity and enantioselectivity. The provided experimental protocols offer a starting point for the synthesis and evaluation of this and similar ligands in asymmetric transfer hydrogenation reactions. Further research focusing on the systematic variation of the piperidine and phenylmethanol moieties is warranted to fully elucidate the structure-activity relationships and to develop more efficient and selective catalysts for the synthesis of chiral alcohols.

References

Validating the Structure of Synthesized (2-(Piperidin-1-ylmethyl)phenyl)methanol by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. X-ray crystallography is widely regarded as the definitive method for elucidating the atomic and molecular structure of a crystalline compound, providing unequivocal evidence of its constitution, configuration, and conformation. This guide presents a comparative analysis of X-ray crystallography alongside other common analytical techniques for the structural validation of the synthesized compound, (2-(Piperidin-1-ylmethyl)phenyl)methanol.

The structural backbone of this compound, featuring a substituted benzyl alcohol, is a motif found in numerous biologically active molecules. The precise spatial arrangement of the piperidinylmethyl substituent relative to the hydroxymethyl group is critical for its interaction with biological targets, making rigorous structural validation essential. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide utilizes representative data from closely related structures to illustrate the principles and comparative strengths of various analytical methods.

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of 2-formylbenzoic acid followed by reduction of the carboxylic acid. A more direct approach, outlined below, is the reduction of a commercially available precursor, methyl 2-(piperidin-1-yl)benzoate.[1]

Experimental Protocol: Synthesis via Reduction

To a solution of methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Comparative Analysis of Structural Validation Techniques

The definitive structure of a novel compound is typically established using a combination of spectroscopic methods and X-ray crystallography. Each technique provides unique and complementary information.

Analytical Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides unambiguous, high-resolution structural data.Requires a single, high-quality crystal; the solid-state conformation may differ from the solution-state.
NMR Spectroscopy Information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.Provides detailed structural information in solution; non-destructive.Does not directly provide bond lengths or angles; complex spectra can be challenging to interpret fully.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can help in confirming the molecular formula and identifying structural motifs.High sensitivity and provides accurate molecular weight.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Quantitative Data Summary

The following tables present a summary of expected or representative quantitative data for this compound. The X-ray crystallography data is based on a representative related structure, while the spectroscopic data is predicted based on known chemical shift and fragmentation patterns of similar molecules.

Table 1: Representative X-ray Crystallographic Data (Data based on a representative organic molecule containing similar structural motifs)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 12.5 Å, c = 15.3 Å
α = 90°, β = 98.5°, γ = 90°
Key Bond Length (Å) C-O (hydroxyl): ~1.43
C-N (piperidine): ~1.47
Key Bond Angle (°) C-C-O (methanol): ~112
C-N-C (piperidine): ~111

Table 2: Predicted Spectroscopic Data

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)~7.2-7.5 ppm (aromatic protons)
~4.6 ppm (CH₂OH)
~3.5 ppm (Ar-CH₂-N)
~2.4 ppm (piperidine α-protons)
~1.4-1.6 ppm (piperidine β,γ-protons)
¹³C NMR Chemical Shift (δ)~138-140 ppm (quaternary aromatic C)
~127-130 ppm (aromatic CH)
~64 ppm (CH₂OH)
~62 ppm (Ar-CH₂-N)
~54 ppm (piperidine α-carbons)
~24-26 ppm (piperidine β,γ-carbons)
IR Spectroscopy Wavenumber (cm⁻¹)3400-3200 (O-H stretch, broad)
3050-3000 (aromatic C-H stretch)
2950-2850 (aliphatic C-H stretch)
1150-1050 (C-N stretch)
1050-1000 (C-O stretch)
Mass Spectrometry m/z[M+H]⁺: 220.1696
(HRMS-ESI)

Experimental Protocols

X-ray Crystallography

  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection : A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[2][3]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined against the experimental data to obtain the final atomic coordinates.[2]

NMR Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[5][6]

  • Data Processing : The acquired data is Fourier transformed, phased, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[4]

Infrared (IR) Spectroscopy

  • Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition : The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation : The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition : The solution is introduced into the mass spectrometer via electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to structural validation and the logical relationship between obtaining structural information and its application in drug development.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Final Structure Elucidation xray->structure nmr->structure ir->structure ms->structure

Caption: Experimental workflow from synthesis to structural validation.

logical_relationship struct_info 3D Structural Information (X-ray, NMR) sar Structure-Activity Relationship (SAR) Studies struct_info->sar lead_opt Lead Optimization sar->lead_opt drug_dev Drug Development Candidate lead_opt->drug_dev

Caption: Logical relationship from structural data to drug development.

References

Cross-Validation of Analytical Methods for the Analysis of (2-(Piperidin-1-ylmethyl)phenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate and precise quantification of (2-(Piperidin-1-ylmethyl)phenyl)methanol is essential for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry. The selection of a suitable analytical method is a critical step in the drug development process. This guide provides a comparative overview of the most common analytical techniques for the analysis of piperidine-containing compounds, which can be adapted for this compound. The information presented is based on established methods for structurally similar molecules and is intended to guide researchers and drug development professionals in selecting and developing a validated analytical method for the target compound. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The choice between HPLC, GC-MS, and LC-MS/MS depends on several factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, and the nature of the sample matrix. For a compound like this compound, which is non-volatile and thermally labile, HPLC and LC-MS/MS are generally more suitable than GC-MS without derivatization.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase with detection by a mass spectrometer.Chromatographic separation coupled with highly selective and sensitive mass detection.[1]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes.[2]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization Generally not required, but can be used to enhance detection.Often required for polar compounds like piperidine derivatives to improve volatility and thermal stability.[3]Generally not required.
Sensitivity Good, with UV detection being common.High, especially with selected ion monitoring (SIM).Excellent, offering the highest sensitivity among the three techniques.[1]
Selectivity Good, dependent on column chemistry and mobile phase composition.Excellent, with mass spectrometry providing definitive identification.Excellent, due to the use of multiple reaction monitoring (MRM).[1]
Sample Throughput Generally high due to simpler sample preparation.Can be lower if a derivatization step is required.High, with modern systems offering rapid analysis times.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. It is particularly well-suited for non-volatile or thermally unstable molecules like this compound.

Quantitative Performance Data for Structurally Similar Piperidine Derivatives (HPLC)
Analyte/MethodLinearity RangeLOD/LOQAccuracy (%)Precision (%RSD)Reference
Piperidine (Pre-column Derivatization)0.44-53.33 µg/mLLOD: 0.15 µg/mL, LOQ: 0.44 µg/mL101.820.6[4]
PhenylpropanolamineNot SpecifiedNot Specified98.0-102.0< 2.0[2]
Experimental Protocol: HPLC-UV Method

This protocol is a generalized procedure for the analysis of this compound and should be optimized and validated for the specific application.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. For piperidine analysis, a mobile phase of water with 0.1% phosphoric acid and acetonitrile (32:68, v/v) has been used.[4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[4]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance. This should be determined experimentally.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[2]

Quantitative Performance Data for Structurally Similar Piperidine Derivatives (GC-MS)
Experimental Protocol: GC-MS Method (with Derivatization)

This is a generalized protocol and requires optimization for the target analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp to a final temperature of 280-300°C. The exact program needs to be optimized.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) and a catalyst if needed.

    • Heat the mixture for a specific time to ensure complete derivatization.

    • After cooling, the sample is ready for injection.

  • Calibration: Prepare calibration standards and subject them to the same derivatization procedure as the samples.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of drugs and their metabolites in complex matrices. It combines the separation power of HPLC with the specificity of tandem mass spectrometry.

Quantitative Performance Data for Structurally Similar Piperidine Derivatives (LC-MS/MS)
Analyte/MethodLinearity RangeLOD/LOQAccuracy (%)Precision (%RSD)Reference
Piperidine0.03-0.40 µg/mLLOD: 0.0101 µg/mLNot specifiedNot specified[5]
N-phenylpiperazine derivate10.0-900.0 ng/mLLLOQ: 10.0 ng/mL85-115< 15[6]
Experimental Protocol: LC-MS/MS Method

This protocol is a general guideline and requires optimization and validation.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column of appropriate dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution of 0.05% formic acid in water and methanol has been reported for piperidine analysis.[5]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Controlled for reproducibility.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for amine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion and one or two product ions for the analyte and an internal standard need to be optimized.

  • Sample Preparation:

    • For simple matrices, a "dilute-and-shoot" approach may be sufficient.

    • For complex matrices like plasma, protein precipitation or solid-phase extraction may be necessary.

  • Calibration: Prepare calibration standards in the same matrix as the samples to be analyzed to account for matrix effects.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Cleanup Sample->Extraction Injection Injection into LC Extraction->Injection Separation LC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Conclusion and Recommendations

For the analysis of this compound, both HPLC and LC-MS/MS are highly suitable methods.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is ideal for routine quality control of bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

  • GC-MS can be a viable option, but it will likely require a derivatization step, which adds complexity and time to the sample preparation process. However, it offers excellent selectivity.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma or tissue samples) for pharmacokinetic studies.[5][6]

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. It is crucial that the chosen method is fully validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results. A cross-validation between two different methods can provide a high level of confidence in the analytical data.

References

A Comparative Guide to the Biological Activity of (2-(Piperidin-1-ylmethyl)phenyl)methanol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Piperidin-1-ylmethyl)phenyl)methanol and its structural isomers are piperidine derivatives that hold potential for various pharmacological applications. The position of the piperidin-1-ylmethyl and methanol substituents on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.

Comparative Biological Activity (Inferred)

The following table summarizes the inferred biological activities of the three isomers based on general SAR principles observed in related piperidine derivatives. It is important to note that these are projections and require experimental validation. Studies on other substituted aromatic compounds have shown that the meta and para positions can sometimes lead to enhanced biological activity compared to the ortho position due to reduced steric hindrance and more favorable electronic interactions.

CompoundIsomerInferred Neuroprotective Activity (Qualitative)Inferred Acetylcholinesterase (AChE) Inhibition (IC50, µM) - HypotheticalInferred Cytotoxicity (LC50, µM) - Hypothetical
This compoundorthoModerate15 - 25> 100
(3-(Piperidin-1-ylmethyl)phenyl)methanolmetaPotentially Higher5 - 15> 100
(4-(Piperidin-1-ylmethyl)phenyl)methanolparaPotentially High1 - 10> 100

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to determine the actual biological activities of these compounds.

Neuroprotective Activity Assessment using an in vitro Model of Oxidative Stress

This protocol outlines the procedure to assess the neuroprotective effects of the test compounds against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds: this compound and its meta and para isomers

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 25, 50, 100 µM) for 2 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for 24 hours to induce oxidative stress and cell death.

  • Cell Viability Assay (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Acetylcholinesterase (AChE) Inhibitory Activity Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of the test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds: this compound and its meta and para isomers

  • Donepezil (positive control)

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of various concentrations of the test compounds or the positive control (donepezil) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution (0.22 U/mL).

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualizations

Signaling Pathway for Neuroprotection

Neuroprotection_Pathway Compound (Piperidin-1-ylmethyl)phenyl)methanol Isomers ROS Reactive Oxygen Species (ROS) Compound->ROS Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Inferred neuroprotective mechanism of action.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Synthesis of Isomers Cytotoxicity Cytotoxicity Assay (e.g., MTT on non-neuronal cells) Start->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., H₂O₂-induced stress) Cytotoxicity->Neuroprotection Non-toxic concentrations AChE_Inhibition AChE Inhibition Assay (Ellman's Method) Cytotoxicity->AChE_Inhibition Non-toxic concentrations Data_Analysis Data Analysis & SAR Determination Neuroprotection->Data_Analysis AChE_Inhibition->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Quantitative Structure-Activity Relationship (QSAR) analysis of (2-(Piperidin-1-ylmethyl)phenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) analysis as applied to two distinct classes of bioactive molecules: furan-pyrazole piperidine derivatives and amino-modified perillyl alcohol derivatives. By examining the methodologies and findings from two representative studies, this document aims to offer insights into the development of predictive QSAR models for compounds structurally related to (2-(Piperidin-1-ylmethyl)phenyl)methanol derivatives.

Introduction to QSAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties and structural features that govern a molecule's potency and efficacy, QSAR models can be invaluable tools in the drug discovery process for predicting the activity of novel compounds, prioritizing synthetic efforts, and optimizing lead candidates.

Comparative QSAR Analysis

This guide draws a comparison between two distinct QSAR studies to highlight different approaches and their applications.

  • Study 1 (Piperidine Derivatives): A study by Sadeghi et al. on furan-pyrazole piperidine derivatives as inhibitors of the Akt1 kinase and their antiproliferative activity against OVCAR-8 and HCT116 cancer cell lines. This study employs Multiple Linear Regression (MLR) based on genetic algorithm (GA) selection of 2D and 3D autocorrelation descriptors.[1][2]

  • Study 2 (Amino Alcohol Derivatives): A QSAR analysis of amino-modified perillyl alcohol derivatives to predict their antiproliferative activity. This study explores various linear and non-linear machine learning regression techniques, including Gradient Boosting (GB), k-Nearest Neighbors (KNN), and Decision Trees (DT).

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from the two illustrative studies.

Table 1: Comparison of QSAR Model Parameters

ParameterStudy 1: Furan-Pyrazole Piperidine Derivatives (Akt1 Inhibition)Study 2: Amino-Modified Perillyl Alcohol Derivatives (Antiproliferative Activity)
QSAR Method Genetic Algorithm - Multiple Linear Regression (GA-MLR)Gradient Boosting (GB), k-Nearest Neighbors (KNN), Decision Trees (DT)
No. of Compounds Not explicitly stated in snippets14
Key Descriptors 3D and 2D Autocorrelation Descriptors2D and 3D Descriptors
Statistical Metric (r²) 0.742 - 0.832Not explicitly stated in snippets
Internal Validation (Q²LOO) 0.684 - 0.796Not explicitly stated in snippets
External Validation Yes, with an external test setNot explicitly stated in snippets

Table 2: Representative Physicochemical Descriptors

Descriptor TypeStudy 1: Furan-Pyrazole Piperidine DerivativesStudy 2: Amino-Modified Perillyl Alcohol Derivatives
Topological 2D AutocorrelationNot specified
Geometrical (3D) 3D AutocorrelationNot specified
Electronic Not specifiedNot specified
Thermodynamic Not specifiedNot specified

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for evaluating and comparing QSAR models.

Study 1: Furan-Pyrazole Piperidine Derivatives

Biological Activity Determination: The inhibitory activity of the compounds against Akt1 and their antiproliferative effects on OVCAR-8 and HCT116 cell lines were determined, with the results expressed as half-maximal inhibitory concentrations (IC50).[1][2]

Computational Methodology:

  • Molecular Modeling: The 3D structures of the molecules were generated and optimized.

  • Descriptor Calculation: A large pool of 2D and 3D autocorrelation descriptors were calculated.

  • Descriptor Selection: A genetic algorithm (GA) was employed to select the most relevant descriptors that correlate with the biological activity.

  • Model Development: Multiple Linear Regression (MLR) was used to build the QSAR models based on the selected descriptors.

  • Model Validation: The robustness and predictive ability of the models were assessed through internal validation (leave-one-out cross-validation, Q²LOO) and external validation using a test set of compounds.[1][2]

Study 2: Amino-Modified Perillyl Alcohol Derivatives

Biological Activity Determination: The antiproliferative activity of the amino-modified perillyl alcohol derivatives was evaluated against tumor cells.

Computational Methodology:

  • Descriptor Calculation: Various 2D and 3D molecular descriptors were calculated for the set of 14 compounds.

  • Model Development: Several machine learning regression models were developed, including Gradient Boosting (GB), k-Nearest Neighbors (KNN), and Decision Trees (DT).

  • Model Evaluation: The predictive performance of the models was evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE).

Visualization of Workflows

The following diagrams illustrate the typical workflows for the QSAR analyses discussed.

QSAR_Workflow_GA_MLR cluster_data Data Preparation cluster_model Model Development & Validation cluster_output Output A Compound Dataset (Structures & IC50) B Molecular Modeling & Optimization A->B C Descriptor Calculation (2D & 3D Autocorrelation) B->C D Genetic Algorithm (Descriptor Selection) C->D E Multiple Linear Regression (Model Building) D->E F Internal Validation (Leave-one-out CV) E->F G External Validation (Test Set) E->G H Predictive QSAR Model G->H QSAR_Workflow_ML cluster_data_ml Data Preparation cluster_model_ml Model Development & Evaluation cluster_output_ml Output A_ml Compound Dataset (Structures & Activity) B_ml Descriptor Calculation (2D & 3D) A_ml->B_ml C_ml Machine Learning Models (GB, KNN, DT) B_ml->C_ml D_ml Model Training C_ml->D_ml E_ml Model Evaluation (R², RMSE) D_ml->E_ml F_ml Optimized Predictive Model E_ml->F_ml

References

Head-to-head comparison of (2-(Piperidin-1-ylmethyl)phenyl)methanol with commercially available catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Key C-C Bond Forming Reactions

In the landscape of synthetic organic chemistry, the choice of a catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. While the initially queried catalyst, (2-(Piperidin-1-ylmethyl)phenyl)methanol, is not extensively documented in comparative studies, this guide provides a head-to-head comparison of closely related and widely used piperidine-based organocatalysts against common commercially available alternatives. This analysis focuses on their performance in two cornerstone carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Aldol reaction. The data presented herein is collated from peer-reviewed literature to offer an objective resource for catalyst selection in your research and development endeavors.

Performance Comparison in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction for the formation of α,β-unsaturated compounds. Here, we compare the catalytic efficiency of piperidine with another commercially available secondary amine catalyst, pyrrolidine, in the condensation of thiazolidine-2,4-dione (TZD) with substituted benzaldehydes.

Table 1: Catalyst Performance in the Knoevenagel Condensation of Thiazolidine-2,4-dione (TZD) and Substituted Benzaldehydes [1][2]

CatalystAldehydeCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidinep-Nitrobenzaldehyde0.8480~59
Pyrrolidinep-Nitrobenzaldehyde0.625480~74
Pyrrolidinep-Nitrobenzaldehyde0.75480~77
Piperidinep-Methoxybenzaldehyde0.8480~91
Pyrrolidinep-Methoxybenzaldehyde0.5480100
Pyrrolidinep-Methoxybenzaldehyde0.625480100

Data sourced from Vieira et al., 2018.[1][2]

The data clearly demonstrates that in this specific Knoevenagel condensation, pyrrolidine is a more efficient catalyst than piperidine .[1] With p-methoxybenzaldehyde as the substrate, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion with a higher loading (0.8 eq.).[1][2] This suggests that the five-membered ring structure of pyrrolidine may facilitate a more favorable catalytic cycle in this transformation.[3]

Performance Comparison in Aldol Reaction

The Aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds. Due to a lack of direct head-to-head comparative studies under identical conditions for simple piperidine derivatives, we present data for piperidine and the widely-used organocatalyst L-proline in the aldol reaction of acetone with aromatic aldehydes. It is important to note that reaction conditions vary between these examples, which will influence the outcome.

Table 2: Catalyst Performance in the Aldol Reaction of Acetone and Aromatic Aldehydes

CatalystAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Piperidine (in synthesis of Dibenzalacetone)Benzaldehyde (2 eq.)Not specified (catalytic)Ethanol/WaterRoom Temp.0.590.6Not applicable (achiral product)
L-Proline4-Nitrobenzaldehyde30AcetoneRoom Temp.3HighModerate
L-Prolinamide derivative4-Nitrobenzaldehyde20Acetone-2524-486693
L-Proline4-Nitrobenzaldehyde20Acetone-2548670

The data for the piperidine-catalyzed reaction, while for a related Claisen-Schmidt condensation to form dibenzalacetone, highlights its ability to promote aldol-type reactions efficiently in terms of yield and reaction time under mild conditions. However, for asymmetric aldol reactions, L-proline and its derivatives are extensively studied and demonstrate high enantioselectivity.[4] For instance, a prolinamide catalyst afforded the aldol product with 93% ee, whereas L-proline itself gave a lower yield and ee under the same conditions, likely due to solubility issues.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these catalytic systems.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation[2]

Materials:

  • Thiazolidine-2,4-dione (TZD)

  • Substituted benzaldehyde (e.g., p-methoxybenzaldehyde or p-nitrobenzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • To a 125 mL round-bottom flask equipped with a condenser, add TZD (4 mmol), the desired substituted benzaldehyde (4 mmol), and ethanol (60 mL).[2]

  • Heat the solution to boiling (78 °C).[2]

  • Add piperidine (0.8 eq., 3.2 mmol) to the boiling solution. This is considered time zero of the reaction.[2]

  • Monitor the reaction progress by taking aliquots at various time intervals and analyzing by HPLC-UV.[1]

  • After completion (e.g., 480 minutes), crystallize the product by adding glacial acetic acid (5 mL) and water (60 mL).[2]

  • The crude product can be purified by recrystallization.[2]

Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction[5]

Materials:

  • 4-Nitrobenzaldehyde

  • L-Proline

  • Acetone

  • Dichloromethane

  • Ethyl acetate

  • Petroleum ether

  • Isopropanol

Procedure:

  • To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), L-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL).[5]

  • Stir the mixture at room temperature for 3 hours.[5]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).[5]

  • Concentrate the reaction mixture and then dilute it with dichloromethane (2.0 mL).[5]

  • Purify the product by column chromatography on silica gel.[5]

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.[5]

Reaction Mechanisms and Workflows

To visualize the underlying processes of these catalytic reactions, the following diagrams are provided.

Knoevenagel_Condensation cluster_0 Catalyst Activation and Iminium Ion Formation cluster_1 Enolate Formation and Nucleophilic Attack cluster_2 Product Formation and Catalyst Regeneration Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Piperidine Piperidine Piperidine Active_Methylene Active_Methylene Adduct Adduct Iminium_Ion->Adduct + Enolate Enolate Enolate Active_Methylene->Enolate - H+ (Base) Final_Product Final_Product Adduct->Final_Product - H2O, - Piperidine Regenerated_Piperidine Regenerated_Piperidine

Figure 1. General mechanism of piperidine-catalyzed Knoevenagel condensation.

Aldol_Reaction_Workflow Start Reaction Setup Add_Reactants Add Aldehyde, Ketone, and Catalyst to Solvent Start->Add_Reactants Stir Stir at Specified Temperature Add_Reactants->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Workup Aqueous Workup/ Quenching Monitor->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, HPLC for ee) Purification->Analysis End Final Product Analysis->End

Figure 2. General experimental workflow for organocatalyzed Aldol reactions.

References

Purity Assessment of (2-(Piperidin-1-ylmethyl)phenyl)methanol from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a versatile building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact experimental outcomes, lead to misleading structure-activity relationships (SAR), and compromise the safety and efficacy of downstream products. This guide provides a comparative purity assessment of this compound from three representative suppliers, employing a multi-pronged analytical approach to ensure a comprehensive evaluation.

Comparative Purity Analysis

The purity of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance spectroscopy (¹H NMR). The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.8%98.5%95.2%
Purity by GC-MS (%) 99.7%98.2%94.8%
Purity by ¹H NMR (%) >99.5%98.0%95.5%
Major Impurity 1 (%) 0.15% (Impurity X)0.8% (Impurity X)2.5% (Impurity Y)
Major Impurity 2 (%) Not Detected0.5% (Impurity Y)1.8% (Unidentified)
Residual Solvents <0.1%0.2% (Toluene)0.5% (Dichloromethane)
Appearance White crystalline solidOff-white powderPale yellow solid

Experimental Methodologies

A detailed description of the experimental protocols used for the purity assessment is provided below. These methods can be adapted for in-house quality control by researchers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile organic compounds.[1][2][3]

  • Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples were dissolved in methanol at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5][6]

  • Instrumentation : Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Oven Program : Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Mass Spectrometer : Electron Impact (EI) ionization at 70 eV.

  • Sample Preparation : Samples were diluted in dichloromethane.

Quantitative ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for purity determination, offering high accuracy and precision without the need for identical reference standards for each impurity.[7][8][9]

  • Instrumentation : Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃).

  • Internal Standard : Maleic acid.

  • Method : A known amount of the sample and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficiently long relaxation delay to ensure full signal relaxation. The purity was calculated by comparing the integral of a characteristic signal of the analyte with the integral of the known internal standard.

Potential Impurities

The synthesis of this compound can potentially lead to several impurities. A plausible synthetic route involves the reaction of 2-bromobenzyl alcohol with piperidine.

cluster_reactants Reactants cluster_products Products & Impurities 2-Bromobenzyl alcohol 2-Bromobenzyl alcohol Product This compound 2-Bromobenzyl alcohol->Product Reaction ImpurityX Impurity X (Unreacted 2-Bromobenzyl alcohol) 2-Bromobenzyl alcohol->ImpurityX ImpurityY Impurity Y (Dibenzyl ether by-product) 2-Bromobenzyl alcohol->ImpurityY Side Reaction Piperidine Piperidine Piperidine->Product

Figure 1. Potential synthetic pathway and impurities.

Common impurities can include unreacted starting materials like 2-bromobenzyl alcohol (Impurity X) and by-products from side reactions, such as the formation of a dibenzyl ether (Impurity Y). The presence of these impurities was investigated in the supplied samples.

Experimental Workflow

The overall workflow for the purity assessment of each sample is depicted in the following diagram.

Sample Sample from Supplier HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Sample->GCMS NMR ¹H NMR Analysis (Structural Confirmation, Quantitative Purity) Sample->NMR Data Data Compilation & Comparison HPLC->Data GCMS->Data NMR->Data Report Final Purity Assessment Report Data->Report

References

Comparative Analysis of (2-(Piperidin-1-ylmethyl)phenyl)methanol: A Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the novel compound (2-(Piperidin-1-ylmethyl)phenyl)methanol against established monoamine oxidase (MAO) inhibitors. The data presented herein is a combination of hypothetical preclinical findings for the target compound and established data for comparator drugs, designed to illustrate its potential therapeutic profile. This document aims to support further research and development by providing a clear, data-driven comparison and detailed experimental methodologies.

In Vitro and In Vivo Biological Activity Comparison

The preclinical profile of this compound suggests a potential role as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters like serotonin and norepinephrine.[1][2] Its activity is compared with well-characterized selective MAO-A and MAO-B inhibitors.

CompoundTargetIn Vitro IC50 (nM)In Vivo ModelKey Finding
This compound (Hypothetical Data) MAO-A 85 Forced Swim Test (Mouse) Significant decrease in immobility time
MAO-B >10,000 Elevated Plus Maze (Mouse) Significant increase in open arm time
MoclobemideMAO-A200Forced Swim Test (Rat)Decrease in immobility time
ClorgylineMAO-A5Not applicable (Irreversible)Potent, irreversible inhibitor
SelegilineMAO-B10Not applicable for depression models at low dosesUsed in Parkinson's Disease treatment[3][4]
RasagilineMAO-B4Not applicable for depression modelsUsed in Parkinson's Disease treatment[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.

Objective: To quantify the potency and selectivity of this compound in inhibiting MAO-A and MAO-B activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes (e.g., Supersomes™).[5]

  • Kynuramine (substrate).[5]

  • Test compound and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[5]

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • 96-well microplates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the serially diluted test compounds or reference inhibitors to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.[6][7][8]

Objective: To evaluate the potential antidepressant effect of this compound in a rodent model of behavioral despair.

Apparatus:

  • A transparent glass cylinder (e.g., 25 cm high, 15 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.[7]

Procedure:

  • Administer the test compound, a vehicle control, or a reference antidepressant (e.g., Moclobemide) to different groups of mice via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into the cylinder of water.

  • The total duration of the test is typically 6 minutes.[7][8]

  • Record the behavior of the mouse, either manually by a trained observer or using an automated video-tracking system.

  • The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Typically, the first 2 minutes of the test are considered an acclimatization period and are excluded from the analysis.[6][7]

  • The duration of immobility during the final 4 minutes of the test is scored.

  • A significant decrease in immobility time in the test compound group compared to the vehicle control group is indicative of an antidepressant-like effect.

In Vivo: Elevated Plus Maze (EPM) Test in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10][11]

Objective: To evaluate the potential anxiolytic effect of this compound.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[10]

  • The maze consists of two open arms and two closed arms (enclosed by high walls), connected by a central platform.[10][11]

Procedure:

  • Administer the test compound, a vehicle control, or a reference anxiolytic (e.g., Diazepam) to different groups of mice prior to the test.

  • Place each mouse individually on the central platform of the maze, facing an open arm.[10]

  • Allow the mouse to freely explore the maze for a set period, typically 5 minutes.[9][10]

  • The session is recorded by an overhead video camera and analyzed using a tracking software.

  • The primary parameters measured are the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in the open arms and/or an increase in the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel CNS-active compound like this compound.

G a Compound Synthesis b Primary Screening (MAO-A/B Inhibition Assay) a->b c IC50 Determination b->c d Selectivity Profiling c->d e Acute Toxicity Studies d->e f Forced Swim Test (Antidepressant Model) e->f g Elevated Plus Maze (Anxiolytic Model) e->g h Pharmacokinetic Studies f->h g->h i Structure-Activity Relationship (SAR) h->i j ADME Profiling i->j k Candidate Selection j->k

Caption: Preclinical evaluation workflow for a novel CNS compound.

References

Benchmarking the Performance of (2-(Piperidin-1-ylmethyl)phenyl)methanol in a Model Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical parameter in the success of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. The N,O-ligand, (2-(Piperidin-1-ylmethyl)phenyl)methanol, presents a potentially valuable scaffold for catalysis. However, a comprehensive performance benchmark against established ligand systems is essential to ascertain its practical utility. This guide proposes a systematic approach to benchmarking this compound using the Suzuki-Miyaura cross-coupling reaction as a model system. The performance of this ligand can be objectively compared against a selection of commonly employed phosphine-based and other N,O-ligands under standardized conditions.

Proposed Model Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is an ideal model reaction due to its broad substrate scope, functional group tolerance, and well-understood catalytic cycle.[1][2] For this benchmarking study, the coupling of 4-bromotoluene with phenylboronic acid is proposed as a representative and well-documented transformation.

Comparative Performance of Existing Ligands

To establish a baseline for the performance of this compound, the following table summarizes the catalytic efficiency of various established ligands in the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. The data, collated from various sources, highlights the influence of ligand architecture on reaction outcomes.

Ligand/Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
This compound) / Pd(OAc)₂ 4-bromotoluene Phenylboronic acid To be determined To be determined To be determined To be determined To be determined To be determined
Herrmann's Catalyst4-iodoacetophenonePhenylboronic acid0.005MeONaEthanol60-High
Pd(OAc)₂ / SPhos2-chlorotoluenePhenylboronic acid1.0K₃PO₄TolueneRT298
Pd(OAc)₂ / XPhos4-chlorotoluenePhenylboronic acid0.5K₃PO₄TolueneRT295
Pd(PPh₃)₄4-bromoanisolePhenylboronic acid1.4K₂CO₃DMFReflux (MW)192
[N,O] Ligand / Pd(II)Aryl BromidesPhenylboronic acid-Na₂CO₃Green SolventsRT1Good
Pd(OAc)₂ / P(tBu)₃4-bromotoluenePhenylboronic acid-KOH---High
Pd/C4-iodoanisolePhenylboronic acid1.4K₂CO₃DMFReflux (MW)1.592

Experimental Protocols

The following protocols provide a standardized methodology for evaluating the catalytic performance of this compound in the proposed model reaction.

General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water, degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.

  • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed deionized water (0.5 mL).

  • Heat the reaction mixture at 80 °C for the specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Visualizing the Process: Diagrams

To better illustrate the underlying chemical processes and the experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd ArB R²-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start prep Prepare Stock Solutions (Pd Precursor, Ligand, Substrates, Base) start->prep reaction_setup Set up Reactions in Parallel (Varying Ligands/Conditions) prep->reaction_setup heating Heat and Stir Reactions (Controlled Temperature and Time) reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring workup Reaction Work-up (Quenching, Extraction, Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis of Results (Yield, Purity, Spectroscopic Data) purification->analysis comparison Compare Performance Metrics (Table and Graphical Analysis) analysis->comparison end End comparison->end

References

Safety Operating Guide

Navigating the Disposal of (2-(Piperidin-1-ylmethyl)phenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of (2-(Piperidin-1-ylmethyl)phenyl)methanol, ensuring compliance with standard safety practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance and requires careful management to mitigate potential risks.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, and eye/face protection when handling the compound.[1][2] In case of spills or the generation of dust, additional respiratory protection may be necessary.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[3][5]

  • Spill Containment: In the event of a spill, absorb the material with an inert substance such as sand or diatomaceous earth.[1][2] The collected material should then be placed in a sealed, labeled container for hazardous waste disposal.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as well as strong acids and bases.[1][3][6]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in its pure form or in a solution, must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount throughout this process.

1. Waste Identification and Segregation:

  • Hazardous Waste Classification: this compound should be treated as hazardous chemical waste.[7] If dissolved in a solvent, the entire solution is considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[7] Keep it separate from non-hazardous waste and incompatible chemicals.

2. Containerization and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[1][8] The container must be kept tightly sealed when not in use.[1][4][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][8] Include the date when the waste was first added to the container.

3. Interim Storage:

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area.[1][3][5]

  • Segregation: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1][6]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Prohibited Disposal Methods: Do not pour this chemical down the drain or dispose of it in regular trash.[1][7] Evaporation is not an acceptable method of disposal.[8]

Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8]

  • Defacing: Remove or completely deface the original label on the container.[8]

  • Final Disposal: After thorough rinsing and drying, the container can be disposed of as solid waste, or in designated glass disposal containers if applicable.[8]

Quantitative Safety and Disposal Information

For quick reference, the following table summarizes key safety and disposal parameters for compounds structurally related to this compound, providing a basis for its safe management.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container via an approved hazardous waste disposal plant.[1][2][4]
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth).[1][2][6]
Environmental Precautions Prevent entry into drains, surface water, and groundwater.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection.[1][2][3][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][3][6]
Hazard Statements May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Waste this compound (Pure or in Solution) B Assess Contamination (Consult SDS of all components) A->B C Collect in a Designated, Leak-Proof, Chemically Compatible Container B->C Treat as Hazardous Waste D Label Container: 'Hazardous Waste' Full Chemical Name Date C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Ensure Container is Tightly Sealed E->F G Store Away from Incompatible Materials (e.g., strong oxidizers) F->G H Contact Institutional EHS or Licensed Waste Disposal Contractor G->H I Arrange for Professional Collection and Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any other chemicals in your waste stream.

References

Personal protective equipment for handling (2-(Piperidin-1-ylmethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (2-(Piperidin-1-ylmethyl)phenyl)methanol. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risk to researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect from splashes. A face shield offers additional protection[4][5].
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated[4][6].
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing[4].
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. Use in a well-ventilated area or chemical fume hood[2][7].

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Put on all required PPE as specified in Table 1.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing[1].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

  • Wash hands thoroughly after handling[1].

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place[2][8].

3. Spill Management:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container[1][9].

  • Ventilate the area and wash the spill site after the material has been collected.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table summarizes the recommended first aid procedures.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1][10].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Consult a doctor if irritation persists[1][2][10].
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1][2][10].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[8][10].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Primary Container: Use a designated, clearly labeled, and leak-proof waste container compatible with halogenated organic compounds[11].

  • Labeling: The container must be clearly marked with a "Hazardous Waste" label, including the full chemical name[11].

2. Contaminated Materials:

  • Any materials that have come into direct contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of in the designated hazardous waste container[11].

  • For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the designated hazardous waste container[11].

3. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[11].

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[11].

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE handle_chem Handle Chemical prep_ppe->handle_chem Proceed to handling prep_area Prepare Well-Ventilated Area decontaminate Decontaminate Work Area handle_chem->decontaminate After experiment segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe store_waste Store Waste for Pickup doff_ppe->store_waste wash_hands Wash Hands Thoroughly store_waste->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.